JNJ-27141491
Description
Propriétés
Formule moléculaire |
C17H15F2N3O3S |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C17H15F2N3O3S/c1-3-12(9-4-5-10(18)11(19)8-9)22-15(16(23)24-2)14(21-17(22)26)13-6-7-20-25-13/h4-8,12H,3H2,1-2H3,(H,21,26)/t12-/m1/s1 |
Clé InChI |
SYARXICKXVXWNA-GFCCVEGCSA-N |
SMILES isomérique |
CC[C@H](C1=CC(=C(C=C1)F)F)N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC |
SMILES canonique |
CCC(C1=CC(=C(C=C1)F)F)N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC |
Synonymes |
((S)-3-(3,4-difluorophenyl)-propyl)-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester JNJ-27141491 JNJ27141491 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of JNJ-27141491, a Noncompetitive Antagonist of CCR2
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-27141491 is a potent, selective, and orally active small molecule that functions as a noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] Its mechanism of action centers on the allosteric inhibition of CCR2, thereby blocking the downstream signaling cascades initiated by the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2). This inhibitory action effectively curtails the recruitment of inflammatory leukocytes, particularly monocytes, to sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects in key in vitro functional assays, presenting quantitative data in a structured format, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: Noncompetitive Antagonism of CCR2
This compound exerts its pharmacological effect through a noncompetitive mode of action on the human CCR2 receptor.[2] This means that this compound does not directly compete with the natural ligand, MCP-1, for binding at the orthosteric site of the receptor. Instead, it is believed to bind to an allosteric site, a distinct location on the receptor, which induces a conformational change. This conformational change in CCR2 prevents the receptor from being activated, even when MCP-1 is bound. The inhibition by this compound has been described as insurmountable and reversible.[2]
This noncompetitive antagonism is a critical feature, as it suggests that the inhibitory effect of this compound may be maintained even in the presence of high local concentrations of MCP-1, a condition often found at inflammatory sites.
Quantitative Data on In Vitro Activity
The inhibitory potency of this compound has been quantified in several key functional assays that assess different stages of the CCR2 signaling cascade. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibition of MCP-1-Induced G-Protein Activation ([³⁵S]GTPγS Binding)
| Cell Line | IC50 (nM) | Reference |
| hCCR2-CHO Cell Membranes | 38 ± 9 | [1] |
Table 2: Inhibition of MCP-1-Induced Calcium Mobilization
| Cell Line/Cell Type | IC50 (nM) | Reference |
| hCCR2-CHO Cells | 13 ± 1 | [1] |
| THP-1 Cells | 13 ± 2 | [1] |
| Human Blood Monocytes | 43 ± 4 | [1] |
Table 3: Inhibition of Leukocyte Chemotaxis
| Cell Type | Chemoattractant | IC50 (nM) | Reference |
| Human PBMC | MCP-1 | 97 ± 16 | [1] |
Table 4: Inhibition of Radioligand Binding
| Cell Type | Radioligand | IC50 (µM) | Reference |
| Human Monocytes | ¹²⁵I-MCP-1 | 0.4 | [2] |
Detailed Experimental Protocols
The following are representative, detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to CCR2 upon ligand binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (hCCR2-CHO) are prepared.
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, NaCl, MgCl₂, and saponin.
-
Reaction Mixture: In a 96-well plate, the hCCR2-CHO cell membranes are incubated with varying concentrations of this compound, a sub-maximal concentration of the agonist MCP-1, GDP, and the radiolabeled [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 30-60 minutes, to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound [³⁵S]GTPγS.
-
Quantification: After drying the filter plate, scintillation fluid is added to each well, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The percentage of inhibition by this compound at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs as a downstream consequence of CCR2 activation and G-protein signaling.
Experimental Workflow:
Methodology:
-
Cell Culture: Human monocytic THP-1 cells or other CCR2-expressing cells are cultured to an appropriate density.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-sensitive form.
-
Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound for a specified time.
-
Stimulation: The cells are then stimulated with a concentration of MCP-1 known to elicit a sub-maximal calcium response.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The percentage of inhibition is calculated relative to the response with MCP-1 alone, and the IC50 value is determined using non-linear regression.
Leukocyte Chemotaxis Assay
This assay directly measures the ability of this compound to inhibit the directed migration of leukocytes, such as peripheral blood mononuclear cells (PBMCs), towards a gradient of a chemoattractant like MCP-1.
Experimental Workflow:
Methodology:
-
Cell Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation.
-
Compound Pre-incubation: The isolated PBMCs are pre-incubated with various concentrations of this compound.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) with an upper and a lower compartment separated by a porous membrane is used. The lower chamber is filled with media containing an optimal concentration of MCP-1 to create a chemotactic gradient.
-
Cell Addition: The pre-incubated PBMCs are added to the upper chamber.
-
Incubation: The plate is incubated for a period of time (typically 2-4 hours) at 37°C to allow for cell migration through the pores of the membrane into the lower chamber.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring a cellular component (e.g., ATP or a fluorescent dye taken up by the cells) or by direct cell counting using a flow cytometer.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated in response to MCP-1 alone. The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
This compound is a well-characterized, potent, and selective noncompetitive antagonist of the human CCR2 receptor. Its mechanism of action, involving allosteric inhibition of receptor activation, has been robustly demonstrated through a series of in vitro functional assays. The quantitative data from these assays consistently show its ability to inhibit key steps in the CCR2 signaling pathway, from G-protein activation to calcium mobilization and ultimately, leukocyte chemotaxis. This in-depth understanding of its mechanism of action provides a strong rationale for its investigation as a therapeutic agent in inflammatory and autoimmune diseases where the CCR2/CCL2 axis plays a pathogenic role.
References
- 1. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-27141491: An In-Depth Technical Guide to a Noncompetitive CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-27141491 is a potent and selective, orally active antagonist of the human C-C chemokine receptor 2 (CCR2). Operating through a noncompetitive mechanism, it targets an intracellular allosteric site on the receptor, effectively inhibiting the downstream signaling cascades initiated by the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in-vitro and in-vivo data, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.
Introduction
The C-C chemokine receptor 2 (CCR2) and its ligand, MCP-1 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of CCR2 antagonists has been a significant focus of pharmaceutical research.
This compound, with the chemical name (S)-3-(3,4-difluorophenyl)-5-(isoxazol-5-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester, emerged from discovery efforts as a potent and selective inhibitor of human CCR2.[1] A key feature of this compound is its noncompetitive mode of action, which offers potential advantages over traditional competitive antagonists, particularly in environments with high local concentrations of the endogenous ligand.
Mechanism of Action
This compound functions as a noncompetitive, functional antagonist of CCR2.[1] Unlike orthosteric antagonists that compete with the natural ligand for the same binding site, this compound binds to a distinct, intracellular allosteric site on the receptor.[2][3] This binding event induces a conformational change in the receptor that prevents its activation, even when MCP-1 is bound to the orthosteric site. This allosteric modulation effectively blocks the downstream signaling cascade, including G-protein coupling, phospholipase C activation, and subsequent calcium mobilization.[4]
The insurmountable and reversible nature of its inhibition is consistent with this noncompetitive mechanism.[1] This mode of action suggests that this compound could maintain its efficacy in the presence of high concentrations of MCP-1 often found at sites of inflammation.
Quantitative Data
The following tables summarize the key in-vitro and in-vivo quantitative data for this compound.
Table 1: In-Vitro Activity of this compound [1]
| Assay | Cell Line/System | Ligand | IC50 (nM) |
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 |
| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 |
| Ca²⁺ Mobilization | Human monocytes | MCP-1 | 43 ± 4 |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 |
| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | 400 |
Table 2: In-Vivo Efficacy of this compound in a Mouse Model of Thioglycollate-Induced Peritonitis [5]
| Dose (mg/kg, p.o., b.i.d.) | Inhibition of Leukocyte Influx (%) | Inhibition of Monocyte/Macrophage Influx (%) | Inhibition of T-lymphocyte Influx (%) |
| 3 | ED₅₀ | ED₅₀ | ED₅₀ |
Note: The original publication for the peritonitis model refers to a different but related CCR2 antagonist, JNJ-41443532, and provides an ED50 of 3 mg/kg. Specific percentage inhibitions for this compound in this model are not available in the provided search results.
Table 3: In-Vivo Efficacy of this compound in a Transgenic Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [1]
| Treatment | Effect |
| This compound (20 mg/kg, q.d.) | Significantly delayed the onset and temporarily reduced the neurological signs of EAE. |
Experimental Protocols
Detailed experimental protocols for the key assays are provided below. These are based on the methods described in the primary literature characterizing this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the ability of this compound to inhibit MCP-1-induced G-protein activation in membranes from CHO cells stably expressing human CCR2.
Protocol:
-
Membrane Preparation:
-
Culture hCCR2-CHO cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 10 µg/ml saponin, and 0.1% BSA).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP (e.g., 10 µM final concentration), and varying concentrations of this compound.
-
Add the cell membrane preparation to each well.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS (e.g., 0.1 nM final concentration) and MCP-1 (e.g., 10 nM final concentration).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of this compound relative to the control (MCP-1 stimulation without inhibitor).
-
Determine the IC₅₀ value by nonlinear regression analysis.
-
Calcium Mobilization Assay
This assay assesses the ability of this compound to block MCP-1-induced intracellular calcium release in cells expressing CCR2.
Protocol:
-
Cell Preparation:
-
Culture hCCR2-CHO, THP-1, or freshly isolated human monocytes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in a suitable assay buffer.
-
-
Assay Procedure:
-
Dispense the dye-loaded cells into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a solution of MCP-1 (at a concentration that elicits a submaximal response, e.g., EC₈₀) to each well.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition at each concentration of this compound compared to the control (MCP-1 stimulation without inhibitor).
-
Calculate the IC₅₀ value using nonlinear regression.
-
Chemotaxis Assay
This assay evaluates the effect of this compound on the migration of human peripheral blood mononuclear cells (PBMCs) towards a gradient of MCP-1.
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
-
Assay Procedure:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
In the lower wells, add assay medium containing MCP-1 at a chemoattractant concentration (e.g., 10 nM).
-
In the upper wells, add the PBMC suspension that has been pre-incubated with varying concentrations of this compound.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes).
-
-
Cell Migration Quantification:
-
After incubation, remove the membrane.
-
Stain and count the cells that have migrated to the lower wells. This can be done manually using a microscope or with an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the control (migration towards MCP-1 without inhibitor).
-
Determine the IC₅₀ value using nonlinear regression analysis.
-
Visualizations
CCR2 Signaling Pathway and Inhibition by this compound
Caption: CCR2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In-Vitro Characterization
Caption: Workflow for the in-vitro characterization of this compound.
Pharmacokinetics and Development Status
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties of this compound, are not extensively available in the public domain. The primary literature describes it as "orally active" in mice, which suggests adequate oral bioavailability in that species.[1]
There is no evidence of this compound having entered clinical trials. A search of clinical trial registries and Johnson & Johnson's development pipeline does not yield any results for this specific compound. It is plausible that the development of this compound was discontinued during the preclinical phase for reasons that have not been publicly disclosed. Several other CCR2 antagonists have faced challenges in clinical development, often related to a lack of efficacy or unforeseen side effects.
Conclusion
This compound is a well-characterized preclinical CCR2 antagonist with a distinct noncompetitive, allosteric mechanism of action. The available in-vitro and in-vivo data demonstrate its potency and selectivity in inhibiting the CCR2 signaling pathway. This technical guide provides a consolidated resource for researchers interested in this compound or in the broader field of CCR2 antagonism. The detailed experimental protocols and visual representations of its mechanism and characterization workflow are intended to facilitate further research and understanding of this class of molecules. While the clinical development of this compound did not proceed, the insights gained from its study contribute to the ongoing efforts to develop effective therapies for inflammatory and autoimmune diseases by targeting the CCR2-CCL2 axis.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
JNJ-27141491: A Technical Guide to its Function as a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-27141491, chemically identified as (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, is a potent and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1] This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators in the inflammatory response, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation.[2][3][4][5] Dysregulation of the CCL2/CCR2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[2][3][4][5] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, in vitro and in vivo pharmacological profile, and detailed experimental protocols for its characterization.
Core Function and Mechanism of Action
This compound functions as a noncompetitive antagonist of the human CCR2 receptor.[1][6] This means it inhibits the receptor's activity through a binding site distinct from the one used by its endogenous ligand, CCL2.[7][8] This allosteric modulation results in an insurmountable and reversible inhibition of CCR2 function.[1] The binding of this compound to an intracellular domain of CCR2 prevents the conformational changes necessary for downstream signaling, even in the presence of high concentrations of CCL2.[7][8]
The CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2, CCR2 activates intracellular signaling cascades that are crucial for monocyte chemotaxis, a directed migration of cells towards a chemical gradient.[2][3] Key downstream pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK pathways.[2] These signaling events ultimately regulate cellular processes such as migration, survival, and proliferation.[2][3]
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified across several in vitro functional assays. The following tables summarize the key findings.
| In Vitro Assay | Cell Line/System | Ligand | IC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 | [6] |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 | [6] |
| THP-1 cells | MCP-1 | 13 ± 2 | [6] | |
| Human blood monocytes | MCP-1 | 43 ± 4 | [6] | |
| Leukocyte Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [6] |
| Radioligand Binding | Human monocytes | ¹²⁵I-MCP-1 | 400 | [1] |
| In Vivo Model | Species | Dosage | Effect | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Transgenic hCCR2-expressing mice | 20 mg/kg q.d. | Significantly delayed onset and temporarily reduced neurological signs | [1] |
| Monocyte/Neutrophil Recruitment | Transgenic hCCR2-expressing mice | 5-40 mg/kg q.d. or b.i.d. | Dose-dependent inhibition of monocyte and neutrophil recruitment to the alveolar space | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and tailored for the characterization of a CCR2 antagonist like this compound.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Membranes from CHO cells stably expressing human CCR2 (hCCR2-CHO).
-
Radioligand: ¹²⁵I-labeled human CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber (GF/C) filter plate.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture hCCR2-CHO cells and prepare membrane fractions by homogenization and centrifugation. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 1 µM unlabeled CCL2 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
-
Add 50 µL of ¹²⁵I-MCP-1 to all wells at a final concentration of approximately 50 pM.
-
Add 125 µL of the hCCR2-CHO membrane suspension (typically 5-10 µg of protein per well).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to CCR2 upon ligand binding.
Materials:
-
Cells: Membranes from hCCR2-CHO cells.
-
Reagents: [³⁵S]GTPγS, GDP, MCP-1, this compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate hCCR2-CHO membranes (10-20 µg protein/well) with varying concentrations of this compound for 15 minutes at 30°C in assay buffer containing 10 µM GDP.
-
Add a fixed concentration of MCP-1 (EC50 concentration) to stimulate the receptor.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Filtration and Quantification: Terminate the reaction by rapid filtration through a GF/C filter plate, followed by washing with cold buffer. Measure the bound radioactivity by scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of MCP-1-stimulated [³⁵S]GTPγS binding against the antagonist concentration.
Calcium Mobilization Assay
This assay measures the ability of a CCR2 antagonist to inhibit the transient increase in intracellular calcium concentration induced by CCL2.
Materials:
-
Cells: THP-1 cells (human monocytic cell line) or hCCR2-CHO cells.
-
Reagents: MCP-1, this compound, Fluo-4 AM or other calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With automated injection capabilities.
Procedure:
-
Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest and resuspend cells in assay buffer.
-
Dye Loading: Incubate cells with Fluo-4 AM (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye and resuspend in assay buffer.
-
Assay Setup: Add the dye-loaded cell suspension to a 96-well plate.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then inject a fixed concentration of MCP-1 (EC80 concentration) and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity is used to determine the extent of calcium mobilization. Calculate the percentage of inhibition by this compound and determine the IC50 value.
In Vitro Chemotaxis Assay
This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Detection Reagent: Calcein-AM or similar viability stain.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture THP-1 cells. Resuspend cells in assay medium.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing MCP-1 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without MCP-1.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells: Carefully remove the inserts. The number of migrated cells in the lower chamber can be quantified by lysing the cells and measuring the fluorescence of a DNA-intercalating dye (e.g., CyQuant) or by pre-labeling the cells with Calcein-AM and measuring the fluorescence of the migrated cells.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and orally active noncompetitive antagonist of the human CCR2 receptor. Its ability to effectively block the CCL2/CCR2 signaling pathway, a central axis in inflammatory cell recruitment, has been demonstrated in a range of in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of CCR2 in inflammatory and autoimmune diseases. Further investigation into the clinical efficacy and safety of this compound and similar CCR2 antagonists is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Microbiome methods in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-27141491: A Technical Guide to its Role in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-27141491 is a potent, selective, and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key regulators of monocyte and macrophage recruitment to sites of inflammation. By blocking the CCR2 signaling pathway, this compound has demonstrated significant anti-inflammatory activity in a range of preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental data related to this compound, intended to serve as a resource for researchers in the fields of immunology and drug development.
Core Mechanism of Action: Noncompetitive Antagonism of CCR2
This compound functions as a noncompetitive antagonist of human CCR2.[1][2][3] This mode of action means that it inhibits receptor signaling in a manner that is not surmountable by increasing concentrations of the natural ligand, MCP-1.[1] The inhibition is reversible.[1] This interaction prevents the downstream signaling cascade that is normally initiated by MCP-1 binding, which includes G-protein coupling, calcium mobilization, and ultimately, chemotaxis of inflammatory cells.[1][4]
Signaling Pathway
The binding of MCP-1 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key signal for cell migration and activation. This compound, by binding to a site on CCR2 distinct from the MCP-1 binding site, prevents this conformational change and subsequent signaling cascade.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type/System | Ligand(s) | IC50 Value | Reference |
| Functional Assays | ||||
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 nM | [2] |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 nM | [2] |
| THP-1 cells | MCP-1 | 13 ± 2 nM | [2] | |
| Human blood monocytes | MCP-1 | 43 ± 4 nM | [2] | |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM | [2] |
| Binding Assay | ||||
| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | 0.4 µM | [1] |
| Mouse, rat, and dog cells | ¹²⁵I-MCP-1 | > 10 µM | [1] |
Table 2: In Vivo Activity of this compound in Transgenic hCCR2 Knock-in Mice
| Animal Model | Treatment Regimen | Endpoint | Inhibition/Effect | Reference |
| Pulmonary Inflammation | ||||
| mMCP-1/LPS-induced | 5 mg/kg (q.d., oral) | Monocyte Influx | 27% inhibition | [2] |
| 10 mg/kg (q.d., oral) | Monocyte Influx | 49% inhibition | [2] | |
| 20 mg/kg (q.d., oral) | Monocyte Influx | 57% inhibition | [2] | |
| 40 mg/kg (q.d., oral) | Monocyte Influx | 77% inhibition | [2] | |
| 5 mg/kg (b.i.d., oral) | Monocyte Influx | 22% inhibition | [2] | |
| 20 mg/kg (b.i.d., oral) | Monocyte Influx | 74% inhibition | [2] | |
| Autoimmune Encephalomyelitis (EAE) | ||||
| 20 mg/kg (q.d., oral) for 16 days | Onset of Neurological Signs | Significantly delayed | [2] | |
| Severity of Neurological Signs | Temporarily reduced | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard protocols in the field.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to CCR2 upon ligand binding.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]
JNJ-27141491: A Technical Overview of a Noncompetitive CCR2 Antagonist
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-27141491 is a potent, selective, and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). Developed by Johnson & Johnson, this small molecule emerged from a 2-thioimidazole chemical series and demonstrated significant anti-inflammatory properties in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, key preclinical data, and the experimental methodologies used to characterize this compound. It is intended to serve as a resource for researchers in the fields of immunology, inflammation, and drug development who are interested in the modulation of the CCL2-CCR2 signaling axis.
Introduction
The interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) and its receptor CCR2 is a critical signaling pathway that governs the migration and recruitment of monocytes and macrophages to sites of inflammation.[1] This axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of small molecule antagonists for CCR2 has been a significant focus of pharmaceutical research.
This compound, with the chemical name (S)-3-[3-(3,4-difluorophenyl)propyl]-5-(isoxazol-5-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester, was identified as a potent and functional antagonist of human CCR2.[1] A key feature of this compound is its noncompetitive mode of action, suggesting it binds to an allosteric site on the receptor.[1] This document details the scientific journey of this compound, from its chemical synthesis and structure-activity relationship (SAR) to its in vitro and in vivo pharmacological profile.
Discovery and Synthesis
This compound belongs to a series of 2-thioimidazole derivatives. The discovery process involved the optimization of a lead compound to improve metabolic stability and oral bioavailability. Early compounds in the series, which were 4,5-diesters, were potent but suffered from rapid hydrolysis to inactive acid metabolites.
The key innovation leading to this compound was the replacement of one of the ester groups with a small, 5-membered heterocyclic substituent at the 4-position of the imidazole core.[2] This modification reduced the hydrolysis of the remaining ester at the 5-position, leading to compounds with improved stability and systemic exposure after oral administration.[2]
Logical Flow of Synthesis and Optimization
Caption: Optimization path from the initial lead to this compound.
Mechanism of Action
This compound functions as a noncompetitive and reversible antagonist of the human CCR2 receptor.[1] This mode of action means that it inhibits receptor signaling in a way that cannot be overcome by increasing the concentration of the natural ligand, CCL2. This is consistent with binding to an allosteric site, a location on the receptor distinct from the orthosteric site where CCL2 binds. This noncompetitive antagonism was observed in functional assays such as MCP-1-induced Ca²⁺ mobilization.[1]
CCR2 Signaling Pathway and Point of Inhibition
The binding of CCL2 to CCR2 initiates a cascade of intracellular events typical of G-protein coupled receptors (GPCRs). This includes the exchange of GDP for GTP on the Gαi subunit, leading to downstream signaling that ultimately results in cellular responses like chemotaxis. This compound interrupts this process by binding to CCR2 and preventing the conformational changes necessary for G-protein activation, even when CCL2 is bound.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Preclinical Data
The pharmacological profile of this compound was characterized through a series of in vitro and in vivo studies.
In Vitro Activity
This compound demonstrated potent inhibition of human CCR2-mediated functions with IC₅₀ values in the nanomolar range.[1] It showed high selectivity for CCR2 over other tested chemokine receptors.[1]
| Assay | Cell Type / System | Ligand | IC₅₀ (nM) | Reference |
| [³⁵S]GTPγS Binding | hCCR2-CHO Cell Membranes | MCP-1 | 38 ± 9 | [1] |
| Ca²⁺ Mobilization | hCCR2-CHO Cells | MCP-1 | 13 ± 1 | [1] |
| Ca²⁺ Mobilization | THP-1 Cells | MCP-1 | 13 ± 2 | [1] |
| Ca²⁺ Mobilization | Human Blood Monocytes | MCP-1 | 43 ± 4 | [1] |
| Leukocyte Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [1] |
| ¹²⁵I-MCP-1 Binding | Human Monocytes | MCP-1 | 400 | [1] |
Table 1: In Vitro Potency of this compound
Notably, this compound showed poor activity against rodent and canine CCR2 (IC₅₀ > 10 µM), necessitating the use of transgenic mice expressing human CCR2 for in vivo studies.[1]
In Vivo Efficacy
In vivo studies were conducted in transgenic mice where the murine CCR2 gene was replaced with its human counterpart. Oral administration of this compound demonstrated dose-dependent anti-inflammatory effects.[1]
| Animal Model | Treatment Regimen | Effect | Reference |
| MCP-1/LPS-induced leukocyte recruitment to the alveolar space in hCCR2 transgenic mice | 5-40 mg/kg q.d. or b.i.d. (oral) | Dose-dependent inhibition of monocyte and neutrophil recruitment. At 40 mg/kg q.d., monocyte influx was inhibited by 77%. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 transgenic mice | 20 mg/kg q.d. (oral) | Significantly delayed onset and temporarily reduced neurological signs. | [1] |
Table 2: In Vivo Efficacy of this compound
Pharmacokinetics
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute oral bioavailability have not been detailed in the primary publications, the compound is described as orally active and providing sufficient systemic exposure after oral administration to achieve efficacy in vivo.[1][2]
| Parameter | Species | Value | Reference |
| Oral Activity | hCCR2 Transgenic Mice | Demonstrated efficacy with oral dosing | [1] |
| Systemic Exposure | Not specified | Sufficient for in vivo pharmacology | [2] |
Table 3: Preclinical Pharmacokinetic Profile of this compound (Qualitative)
Clinical Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of this compound entering human clinical trials. This suggests that the development of this specific compound may have been discontinued during the preclinical phase for reasons that have not been publicly disclosed. Another CCR2 antagonist from Johnson & Johnson, JNJ-41443532, did advance to Phase 2 clinical trials for type 2 diabetes mellitus.[3]
Experimental Protocols
The following sections describe the general methodologies for the key assays used to characterize CCR2 antagonists like this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor.
Caption: General workflow for a [³⁵S]GTPγS binding assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing human CCR2 are prepared by homogenization and centrifugation.
-
Assay Reaction: Membranes are incubated in an assay buffer containing GDP, the test antagonist at various concentrations, a fixed concentration of agonist (e.g., MCP-1), and [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed at 30°C for 60 minutes.
-
Termination: The assay is terminated by rapid filtration through GF/B filters using a cell harvester, separating bound from unbound radiolabel.
-
Washing: Filters are washed with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific [³⁵S]GTPγS binding (IC₅₀) is calculated.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Protocol Outline:
-
Cell Preparation: hCCR2-expressing cells (e.g., CHO or THP-1) are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Agonist Stimulation: A fixed concentration of agonist (MCP-1) is added to the wells.
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The IC₅₀ value is determined by plotting the inhibition of the calcium response against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Protocol Outline:
-
Cell Isolation: Primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are isolated and resuspended in assay medium.
-
Assay Setup: A chemoattractant (MCP-1) is placed in the lower chamber of a Boyden or Transwell plate.
-
Cell Addition: The cell suspension, pre-incubated with various concentrations of the antagonist, is added to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubation: The plate is incubated for several hours at 37°C to allow cell migration.
-
Quantification: The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of antagonist that causes 50% inhibition of cell migration is calculated.
Conclusion
This compound is a well-characterized preclinical CCR2 antagonist that exemplifies a successful medicinal chemistry effort to overcome challenges of metabolic instability in a lead series. Its potent and selective noncompetitive antagonism of human CCR2 translated to significant anti-inflammatory efficacy in relevant in vivo models. While the compound itself does not appear to have progressed to clinical development, the data and methodologies associated with its discovery provide a valuable technical resource for the ongoing development of CCR2-targeted therapeutics. The insights gained from the this compound program contribute to the broader understanding of CCR2 pharmacology and the potential for allosteric modulation of chemokine receptors.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent, orally bioavailable small-molecule inhibitors of the human CCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-27141491: A Technical Guide to a Potent and Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-27141491 is a potent, selective, and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity. Detailed methodologies for key in vitro and in vivo assays are presented to facilitate the replication and extension of research. All quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for its mechanism of action and experimental application.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the thioxo-imidazole class of compounds.
Chemical Structure:
-
IUPAC Name: methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate[1]
-
SMILES: CC--INVALID-LINK--N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC[1]
-
InChI Key: SYARXICKXVXWNA-GFCCVEGCSA-N[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C17H15F2N3O3S | [1][2] |
| Molecular Weight | 379.38 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Purity | ≥98% | [2][4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2][3] |
| Storage | Store at +4°C | [2][3] |
| CAS Number | 871313-59-6 | [2][5] |
Biological Activity and Mechanism of Action
This compound is a selective and noncompetitive antagonist of the human CCR2 receptor.[5][6] Its mechanism of action involves binding to an intracellular domain of the receptor, thereby preventing the downstream signaling induced by CCR2 ligands such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[6] This inhibition is insurmountable and reversible.[7]
In Vitro Activity
This compound has demonstrated potent inhibitory activity in a range of in vitro functional assays.
| Assay | Cell Type/System | Ligand | IC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 | [5] |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 | [5] |
| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 | [5] |
| Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 | [5] |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [5] |
| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | ~400 | [7] |
In Vivo Activity
The oral activity of this compound has been demonstrated in a transgenic mouse model expressing human CCR2. In an experimental autoimmune encephalomyelitis (EAE) model, a model for multiple sclerosis, oral administration of this compound (20 mg/kg, once daily) significantly delayed the onset and reduced the neurological signs of the disease.[7] Furthermore, in a model of pulmonary inflammation induced by MCP-1 and lipopolysaccharide, oral administration of this compound dose-dependently inhibited the recruitment of monocytes and neutrophils.[7]
Signaling Pathway
This compound inhibits the canonical signaling pathway of CCR2. Upon binding of its ligand, MCP-1, CCR2 activates intracellular G-proteins, leading to a cascade of downstream events culminating in cellular responses like chemotaxis.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the ability of a compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the target receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (hCCR2-CHO).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), EGTA (1 mM), NaCl (100 mM), GDP (10 µM), and 0.5% BSA.
-
Reaction Mixture: In a 96-well plate, combine hCCR2-CHO cell membranes (10-20 µg protein/well), varying concentrations of this compound, and MCP-1 (at its EC₈₀ concentration).
-
Initiation: Add [³⁵S]GTPγS (0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
MCP-1-Induced Calcium Mobilization Assay
This assay assesses the ability of a compound to block the increase in intracellular calcium concentration triggered by MCP-1 binding to CCR2.
Protocol:
-
Cell Culture: Culture hCCR2-CHO cells or THP-1 cells in appropriate media to 80-90% confluency.
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for 15-30 minutes.
-
Signal Detection: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject a solution of MCP-1 (at its EC₈₀ concentration) and continue to monitor the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) and plot it against the concentration of this compound to determine the IC₅₀ value.
Monocyte Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant gradient of MCP-1.
Protocol:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate with a porous membrane). Add MCP-1 (at a concentration that induces optimal migration) to the lower chamber.
-
Cell Preparation: Resuspend the isolated monocytes in assay medium and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.
-
Migration: Add the pre-incubated monocytes to the upper chamber of the Transwell plate.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified incubator to allow cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells and measuring the optical density.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of migration against the concentration of this compound.
Experimental Workflow: In Vivo EAE Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for studying the pathogenesis and potential treatments for multiple sclerosis.
Caption: Experimental workflow for the in vivo EAE model.
Pharmacokinetic Properties
Based on the comprehensive searches conducted, detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, oral bioavailability, and half-life) are not publicly available in the reviewed literature. The compound has been described as "orally active" in a transgenic mouse model, indicating sufficient oral absorption and exposure to elicit a pharmacological response.[7]
Conclusion
This compound is a well-characterized, potent, and selective noncompetitive antagonist of CCR2 with demonstrated in vitro and in vivo activity. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery who are interested in targeting the CCR2-CCL2 axis. Further studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential in various inflammatory and autoimmune diseases.
References
- 1. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 2. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]
- 3. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 4. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental autoimmune encephalomyelitis induction and monitoring [bio-protocol.org]
- 6. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 7. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
JNJ-27141491: A Technical Guide to its Target Validation as a Noncompetitive CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for JNJ-27141491, a potent and orally active antagonist of the human CC chemokine receptor 2 (CCR2). The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and illustrates the relevant biological pathways and workflows.
Executive Summary
This compound, with the chemical name (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, has been identified as a selective, noncompetitive, and functional antagonist of the human CCR2.[1][] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a critical pathway in the recruitment of inflammatory leukocytes to sites of inflammation.[1][3] this compound disrupts this signaling cascade by binding to an allosteric, intracellular site on the CCR2 receptor, thereby inhibiting receptor function without competing with the natural ligand for its binding site.[4][5][6][7] This unique mechanism of action has been validated through a series of comprehensive in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action: Allosteric Antagonism of CCR2
This compound exhibits an insurmountable and reversible inhibition of CCR2 function, which is characteristic of a noncompetitive mode of action.[1][] Unlike orthosteric antagonists that directly compete with endogenous ligands at the extracellular binding site, this compound binds to a topographically distinct, intracellular pocket on the CCR2 receptor.[4][5][6][7] This allosteric modulation induces a conformational change in the receptor that prevents intracellular signaling, even when the natural ligand (e.g., MCP-1) is bound to the orthosteric site. This mechanism effectively blocks downstream signaling cascades, such as G-protein activation and calcium mobilization.
Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified across a range of biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Ligand | IC50 Value | Reference |
| Ca²+ Mobilization | Human CCR2-expressing cells | MCP-1, MCP-3, MCP-4 | 7-97 nM | [1][][3] |
| Leukocyte Chemotaxis | Human leukocytes | MCP-1 | 7-97 nM | [1][3] |
| GTPγS Binding | Human CCR2-expressing cells | MCP-1 | 7-97 nM | [1][3] |
| Radioligand Binding | Human Monocytes | ¹²⁵I-MCP-1 | 0.4 µM (400 nM) | [1][][3] |
| Radioligand Binding | Mouse, Rat, Dog Cells | ¹²⁵I-MCP-1 | > 10 µM | [1][][3] |
Table 2: In Vivo Efficacy of this compound in hCCR2 Transgenic Mice
| Animal Model | Dosing Regimen (Oral) | Outcome | Reference |
| MCP-1/LPS-induced pulmonary inflammation | 5-40 mg/kg q.d. or b.i.d. | Dose-dependent inhibition of monocyte and neutrophil recruitment. | [1][] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg q.d. | Significantly delayed onset and temporarily reduced neurological signs. | [1][] |
Experimental Protocols
Detailed methodologies for the key experiments are described below. These protocols are based on standard pharmacological assays and the available literature on this compound.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to CCR2 upon ligand binding.
-
Membrane Preparation : Membranes from cells stably expressing human CCR2 are prepared by homogenization and centrifugation.
-
Assay Buffer : The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and GDP.
-
Reaction Mixture : Membranes are incubated with varying concentrations of this compound, a submaximal concentration of the agonist (MCP-1), and [³⁵S]GTPγS.
-
Incubation : The reaction is incubated at 30°C to allow for GTPγS binding to activated G-proteins.
-
Termination and Measurement : The reaction is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis : IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR2 activation.
-
Cell Preparation : Human CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation : Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Agonist Stimulation : Cells are stimulated with an EC80 concentration of a CCR2 agonist (e.g., MCP-1, MCP-3, or MCP-4).
-
Fluorescence Measurement : The change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis : The inhibition of the calcium flux by this compound is used to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of leukocytes towards a chemoattractant.
-
Cell Isolation : Primary human monocytes or a monocytic cell line are isolated and resuspended in assay medium.
-
Assay Setup : A multi-well chemotaxis chamber (e.g., Transwell) is used, with a porous membrane separating the upper and lower chambers.
-
Loading : The lower chamber is filled with medium containing MCP-1. The upper chamber is loaded with the cell suspension, which has been pre-incubated with different concentrations of this compound.
-
Incubation : The chamber is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
-
Quantification : Migrated cells in the lower chamber are quantified using a cell viability assay (e.g., Calcein AM staining) or by direct cell counting.
-
Data Analysis : The percentage of inhibition of chemotaxis is calculated for each concentration of this compound to determine the IC50.
Conclusion
The comprehensive target validation studies for this compound robustly establish it as a potent, selective, and orally bioavailable noncompetitive antagonist of human CCR2. Its unique allosteric mechanism of action confers insurmountable antagonism against CCR2-mediated functions in vitro and translates to significant anti-inflammatory activity in vivo. These findings validate CCR2 as a druggable target for inflammatory diseases and position this compound as a valuable pharmacological tool and a lead compound for the development of novel therapeutics.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
JNJ-27141491: A Technical Review of a Noncompetitive CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the scientific literature on JNJ-27141491, a potent and orally active noncompetitive antagonist of the human chemokine receptor CCR2. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanism of action and experimental applications.
Core Compound Information
| Property | Value | Source |
| Full Name | (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester | [1] |
| Molecular Formula | C17H15F2N3O3S | [2] |
| Molecular Weight | 379.38 g/mol | [2] |
| CAS Number | 871313-59-6 | [2] |
| Mechanism of Action | Noncompetitive and orally active functional antagonist of human CCR2 | [1][3] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [2] |
Quantitative In Vitro Activity
This compound has been shown to potently inhibit the function of the human CCR2 receptor across a variety of assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay | Cell Type/System | Ligand | IC50 Value | Source |
| Ca2+ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 nM | [3] |
| THP-1 cells | MCP-1 | 13 ± 2 nM | [3] | |
| Human blood monocytes | MCP-1 | 43 ± 4 nM | [3] | |
| [35S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 nM | [3] |
| Leukocyte Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM | [3] |
| 125I-MCP-1 Binding | Human monocytes | MCP-1 | 0.4 µM | [1] |
| MCP-1 Binding | Mouse, rat, and dog cells | MCP-1 | > 10 µM | [1] |
Quantitative In Vivo Efficacy
The oral administration of this compound has demonstrated anti-inflammatory activity in transgenic mice expressing human CCR2.
| Animal Model | Treatment Regimen | Effect | Source |
| LPS-induced Leukocyte Recruitment in hCCR2 knock-in mice | 5-40 mg/kg q.d. or b.i.d. (oral) | Dose-dependent inhibition of monocyte and neutrophil recruitment to the alveolar space. At 40 mg/kg q.d., monocyte influx was inhibited by 77%. | [1][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 knock-in mice | 20 mg/kg q.d. for 16 days (oral) | Significantly delayed onset and temporarily reduced neurological signs. | [1][3] |
Experimental Protocols
In Vitro Assays
1. MCP-1-Induced Ca2+ Mobilization Assay
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (hCCR2-CHO), THP-1 cells, or human peripheral blood monocytes.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid to prevent dye leakage.
-
The loaded cells are then exposed to varying concentrations of this compound for a predetermined incubation period.
-
Following incubation with the antagonist, cells are stimulated with a specific concentration of monocyte chemoattractant protein-1 (MCP-1).
-
The resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value is calculated by determining the concentration of this compound that inhibits 50% of the maximal calcium response induced by MCP-1.[1][2]
-
2. [35S]GTPγS Binding Assay
-
System: Membranes prepared from hCCR2-CHO cells.
-
Methodology:
-
Cell membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound.
-
The binding reaction is initiated by the addition of MCP-1.
-
The incubation is carried out at 30°C for a specified time and then terminated by rapid filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
The IC50 value represents the concentration of this compound that inhibits 50% of the specific [35S]GTPγS binding stimulated by MCP-1.[1]
-
3. Leukocyte Chemotaxis Assay
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used.
-
The lower chamber is filled with a medium containing MCP-1 as a chemoattractant.
-
PBMCs, pre-incubated with different concentrations of this compound, are placed in the upper chamber.
-
The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
The IC50 is the concentration of this compound that causes a 50% reduction in the number of migrated cells compared to the control.[1]
-
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Leukocyte Recruitment in hCCR2 Knock-in Mice
-
Animal Model: Transgenic mice in which the murine CCR2 gene has been replaced with the human CCR2 gene, making them responsive to human-specific CCR2 antagonists.
-
Methodology:
-
Mice are orally administered with this compound or a vehicle control at doses ranging from 5 to 40 mg/kg, either once (q.d.) or twice (b.i.d.) daily.
-
To induce an inflammatory response, mice are intratracheally instilled with a combination of murine MCP-1 and lipopolysaccharide (LPS).
-
After 48 hours, bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.
-
The number of monocytes and neutrophils in the BAL fluid is determined by differential cell counting to assess the extent of leukocyte recruitment.
-
The efficacy of this compound is evaluated by the dose-dependent reduction in the influx of these inflammatory cells into the alveolar space.[1]
-
2. Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: hCCR2 knock-in mice.
-
Methodology:
-
EAE, a model for multiple sclerosis, is induced in the mice, typically by immunization with a myelin-derived peptide in complete Freund's adjuvant, followed by pertussis toxin injections.
-
Mice are treated daily with an oral dose of this compound (e.g., 20 mg/kg) or vehicle, starting from the day of immunization or the onset of clinical signs.
-
The development and severity of neurological signs (e.g., tail limpness, limb paralysis) are monitored and scored daily.
-
The effectiveness of the treatment is assessed by its ability to delay the onset of the disease and reduce the severity of the clinical scores compared to the vehicle-treated group.[1][2]
-
Visualizations
Signaling Pathway of CCR2 and Inhibition by this compound
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
JNJ-27141491: A Technical Guide for the Study of Monocyte Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of JNJ-27141491, a selective, noncompetitive, and orally active antagonist of the human chemokine receptor CCR2. The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a critical driver of monocyte and macrophage recruitment to sites of inflammation.[1] This signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1] This document details the pharmacological profile of this compound, presenting key quantitative data, comprehensive experimental protocols for its characterization, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and the CCL2-CCR2 Axis
Monocyte recruitment from the bloodstream into tissues is a fundamental process in both homeostasis and inflammation.[2] This process is tightly regulated by chemokine gradients, with the CCL2-CCR2 signaling axis playing a predominant role in the trafficking of inflammatory monocytes.[3][4] Dysregulation of this axis is a hallmark of various chronic inflammatory conditions.[5]
This compound, with the chemical name (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, has been identified as a potent and selective antagonist of human CCR2.[6] It functions in a noncompetitive and reversible manner, making it a valuable tool for investigating the roles of CCR2 in monocyte-mediated pathologies.[6][7] A key characteristic of this compound is its oral activity, which allows for systemic administration in in vivo studies.[1][6]
Mechanism of Action: Targeting the CCL2-CCR2 Signaling Pathway
The CCL2-CCR2 signaling cascade is initiated by the binding of CCL2 to the G protein-coupled receptor (GPCR), CCR2, expressed on the surface of monocytes. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately result in chemotaxis, the directed migration of cells towards the chemokine source. This compound exerts its inhibitory effect by acting as a noncompetitive antagonist of CCR2.[6] This means it does not compete with CCL2 for the same binding site but rather binds to a different site on the receptor, inducing a conformational change that prevents receptor activation even when CCL2 is bound.[6]
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Ligand | IC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 | [1] |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 | [1] |
| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 | [1] |
| Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 | [1] |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [1] |
| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | ~400 | [6] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Monocyte Recruitment
This study utilized transgenic mice expressing human CCR2.[1][6] Recruitment was induced by intratracheal instillation of mMCP-1/LPS.[6]
| Dosage (mg/kg) | Dosing Regimen | Monocyte Influx Inhibition (%) | Neutrophil Influx Inhibition (%) | Reference |
| 5 | Once daily | 27 | 8 | [1] |
| 10 | Once daily | 49 | 20 | [1] |
| 20 | Once daily | 57 | 45 | [1] |
| 40 | Once daily | 77 | 56 | [1] |
| 5 | Twice daily | 22 | 20 | [1] |
| 20 | Twice daily | 74 | 45 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key assays used to characterize this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to CCR2.
Materials:
-
hCCR2-expressing cell membranes (e.g., from CHO cells)
-
Assay buffer: 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
MCP-1 (agonist, at EC₅₀ concentration)
-
This compound (test compound)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Thaw hCCR2 cell membranes on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add assay buffer, GDP, MCP-1, and serial dilutions of this compound.
-
Add the cell membrane suspension to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR2 activation.
Materials:
-
hCCR2-expressing cells (e.g., CHO, THP-1) or primary human monocytes
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
MCP-1 (agonist, at EC₅₀ concentration)
-
This compound (test compound)
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Seed cells into the 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid. Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and pre-incubate for 30 minutes at 37°C.
-
Place the plate in the fluorescence plate reader.
-
Initiate reading and, after establishing a baseline, automatically inject MCP-1 into the wells.
-
Continue to measure the fluorescence intensity for several minutes.
-
Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC₅₀ value.
Monocyte Chemotaxis Assay
This assay directly measures the ability of this compound to block monocyte migration towards a chemoattractant.
Materials:
-
Primary human monocytes or a monocytic cell line (e.g., THP-1)
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (5 µm pores)
-
Assay medium (e.g., RPMI 1640 with 1% BSA)
-
MCP-1 (chemoattractant)
-
This compound (test compound)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Resuspend the monocytes in assay medium.
-
Pre-incubate the monocytes with various concentrations of this compound for 30 minutes at 37°C.
-
Add assay medium containing MCP-1 to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-incubated monocyte suspension to the upper wells.
-
Incubate the chamber for 90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Calculate the percent inhibition of chemotaxis at each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a well-characterized, potent, and selective noncompetitive antagonist of CCR2. Its oral activity makes it a valuable pharmacological tool for in vivo studies of monocyte recruitment in various disease models. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to investigate the role of the CCL2-CCR2 signaling axis in health and disease. Further research into the detailed pharmacokinetic and pharmacodynamic properties of this compound will continue to enhance its utility in the development of novel anti-inflammatory therapeutics.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral IL-23 Receptor Antagonist Makes Waves in Tokyo - - PracticalDermatology [practicaldermatology.com]
- 3. Oral Peptide Therapeutics as an Emerging Treatment Modality in Immune-Mediated Inflammatory Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psoriasiscouncil.org [psoriasiscouncil.org]
- 5. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
JNJ-27141491: An Investigational Noncompetitive CCR2 Antagonist
For Research Use Only
Introduction
JNJ-27141491 is an experimental, orally active small molecule that functions as a noncompetitive functional antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3] The interaction between CCR2 and its ligands, such as monocyte chemoattractant protein-1 (MCP-1), is a key driver in the recruitment and activation of inflammatory leukocytes.[1][3] By inhibiting CCR2 function, this compound presents a potential therapeutic strategy for inflammatory and autoimmune diseases. This document provides detailed application notes and experimental protocols based on preclinical studies of this compound.
Mechanism of Action
This compound exhibits a noncompetitive and reversible mode of action on the human CCR2 receptor.[1] It potently suppresses various in vitro functions mediated by hCCR2, including MCP-1-induced GTPγS binding, calcium mobilization induced by MCP-1, MCP-3, and MCP-4, and leukocyte chemotaxis towards MCP-1.[1][3] Notably, this compound shows high selectivity for CCR2 with minimal to no effect on other chemokine receptors that have been tested.[4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo inhibitory activities of this compound as reported in preclinical research.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][4]
| Assay | Cell Type/System | Ligand | IC50 Value |
| [³⁵S]GTPγS Binding | hCCR2-CHO Cell Membranes | MCP-1 | 38 ± 9 nM |
| Ca²⁺ Mobilization | hCCR2-CHO Cells | MCP-1 | 13 ± 1 nM[2][4] |
| Ca²⁺ Mobilization | THP-1 Cells | MCP-1 | 13 ± 2 nM |
| Ca²⁺ Mobilization | Human Blood Monocytes | MCP-1 | 43 ± 4 nM |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM |
| ¹²⁵I-MCP-1 Binding | Human Monocytes | MCP-1 | 0.4 µM |
Table 2: In Vivo Efficacy of this compound in a Transgenic hCCR2 Knock-in Mouse Model [2]
| Treatment Regimen (Oral) | Endpoint | Inhibition of Monocyte Influx (%) |
| 5 mg/kg (q.d.) | Monocyte Recruitment | 27% |
| 10 mg/kg (q.d.) | Monocyte Recruitment | 49% |
| 20 mg/kg (q.d.) | Monocyte Recruitment | 57% |
| 40 mg/kg (q.d.) | Monocyte Recruitment | 77% |
| 5 mg/kg (b.i.d.) | Monocyte Recruitment | 22% |
| 20 mg/kg (b.i.d.) | Monocyte Recruitment | 74% |
Signaling Pathway and Experimental Workflow
CCR2 Signaling Pathway and Inhibition by this compound
Caption: CCR2 signaling cascade and the inhibitory point of this compound.
In Vivo Experimental Workflow for Monocyte Recruitment
Caption: Workflow for the in vivo monocyte recruitment experiment.
Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies described in the cited literature.
Protocol 1: In Vitro Calcium (Ca²⁺) Mobilization Assay
Objective: To determine the inhibitory effect of this compound on MCP-1-induced intracellular calcium mobilization in hCCR2-expressing cells.
Materials:
-
hCCR2-expressing cells (e.g., hCCR2-CHO, THP-1, or isolated human monocytes)
-
This compound
-
Recombinant human MCP-1
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorometric imaging plate reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Preparation:
-
Culture hCCR2-expressing cells to the appropriate density.
-
On the day of the assay, harvest cells and wash with assay buffer.
-
Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 60 minutes).
-
Wash the cells to remove excess dye and resuspend in assay buffer to the desired concentration.
-
-
Assay Plate Preparation:
-
Dispense the cell suspension into the wells of the 96-well microplate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.
-
-
Calcium Flux Measurement:
-
Place the microplate into the fluorometric plate reader and monitor the baseline fluorescence.
-
Prepare a solution of MCP-1 at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Inject the MCP-1 solution into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (100% response) and baseline (0% response).
-
Plot the percent inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro Chemotaxis Assay
Objective: To assess the ability of this compound to block the migration of human peripheral blood mononuclear cells (PBMCs) towards an MCP-1 gradient.
Materials:
-
Isolated human PBMCs
-
This compound
-
Recombinant human MCP-1
-
Chemotaxis chambers (e.g., Boyden chambers or 96-well transwell plates with appropriate pore size, typically 5 µm for monocytes)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counter or flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend in assay medium at a concentration of approximately 1-2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cell suspension with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Chemotaxis Chamber Setup:
-
In the lower wells of the chemotaxis chamber, add assay medium containing MCP-1 at a concentration that induces optimal migration. Include wells with assay medium alone as a negative control.
-
Place the microporous membrane (or the transwell insert) over the lower wells.
-
Add the pre-incubated PBMC suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chemotaxis chambers at 37°C in a humidified 5% CO₂ incubator for 1.5 to 3 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
-
Determine the percent inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the drug concentration and calculate the IC₅₀ value.
-
Protocol 3: In Vivo Model of Monocyte Recruitment in hCCR2 Transgenic Mice[1][3]
Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting monocyte recruitment to the lungs following an inflammatory challenge.
Materials:
-
Transgenic mice expressing human CCR2 (hCCR2 knock-in)
-
This compound formulated for oral administration
-
Vehicle control
-
Mouse MCP-1 (mMCP-1)
-
Lipopolysaccharide (LPS)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
Flow cytometer and antibodies for leukocyte differentiation (e.g., anti-CD45, anti-Ly6G, anti-CD115)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate hCCR2 transgenic mice to the facility for at least one week.
-
Randomly assign mice to treatment groups (vehicle and different doses of this compound).
-
-
Drug Administration:
-
Administer this compound or vehicle by oral gavage. The dosing regimen can be once daily (q.d.) or twice daily (b.i.d.) as described in the literature.[1]
-
-
Induction of Inflammation:
-
At a specified time after the final drug administration, anesthetize the mice.
-
Induce pulmonary inflammation by intratracheal instillation of mMCP-1 and LPS dissolved in sterile PBS.
-
-
Incubation Period:
-
Bronchoalveolar Lavage (BAL):
-
After 48 hours, euthanize the mice.
-
Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of cold PBS.
-
-
Cell Analysis:
-
Collect the BAL fluid and determine the total cell count.
-
Prepare cytospin slides for differential cell counting or use flow cytometry to quantify the number of monocytes and neutrophils in the BAL fluid.
-
-
Data Analysis:
-
Calculate the total number of recruited monocytes and neutrophils for each animal.
-
Determine the average cell count for each treatment group.
-
Calculate the percent inhibition of monocyte and neutrophil recruitment for each this compound dose group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed inhibition.
-
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
Application Notes and Protocols for JNJ-27141491 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro characterization of JNJ-27141491, a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. The protocols outlined below are essential for assessing the potency and mechanism of action of this compound and other potential CCR2 inhibitors.
Mechanism of Action
This compound acts as a selective, noncompetitive functional antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] Its noncompetitive nature means it inhibits receptor function in a way that is insurmountable by increasing concentrations of the natural ligand, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[1] This compound effectively blocks downstream signaling events initiated by the binding of chemokines to CCR2, including G-protein activation, calcium mobilization, and chemotaxis.
Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This process is central to the recruitment of monocytes and macrophages to sites of inflammation. Upon ligand binding, CCR2 couples with Gαi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gα and Gβγ) activates downstream effector molecules. Key pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, both of which are critical for cell migration and survival.[1] this compound, as a noncompetitive antagonist, binds to an allosteric site on the CCR2 receptor, preventing the conformational changes necessary for G-protein activation and subsequent downstream signaling, even in the presence of CCL2.
Quantitative Data Summary
The inhibitory activity of this compound across various in vitro functional assays is summarized below. These values highlight the compound's potency in blocking CCR2-mediated cellular responses.
| Assay Type | Cell Line / System | Ligand/Stimulus | IC50 Value | Reference |
| Radioligand Binding | Human Monocytes | 125I-MCP-1 | 0.4 µM | [1] |
| [35S]GTPγS Binding | hCCR2-CHO Cell Membranes | MCP-1 | 38 ± 9 nM | [2] |
| Ca2+ Mobilization | hCCR2-CHO Cells | MCP-1, -3, and -4 | 7-97 nM | [1] |
| Ca2+ Mobilization | hCCR2-CHO Cells | MCP-1 | 13 ± 1 nM | [2] |
| Ca2+ Mobilization | THP-1 Cells | MCP-1 | 13 ± 2 nM | [2] |
| Ca2+ Mobilization | Human Blood Monocytes | MCP-1 | 43 ± 4 nM | [2] |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM | [2] |
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize this compound are provided below.
Radioligand Binding Assay
This competitive binding assay determines the ability of this compound to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
Cells: Human monocytes or a cell line stably expressing human CCR2 (e.g., hCCR2-CHO).
-
Radioligand: 125I-labeled human MCP-1.
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Isolate human monocytes or harvest cultured hCCR2-expressing cells. Resuspend cells in assay buffer to a final concentration of 1 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of a high concentration of unlabeled MCP-1 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of 125I-MCP-1 at a final concentration of ~50 pM.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to CCR2 by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Membranes: Prepared from hCCR2-CHO cells.
-
Radioligand: [35S]GTPγS.
-
Reagents: GDP, MCP-1.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of serially diluted this compound.
-
Pre-incubation: Add 50 µL of hCCR2-CHO cell membranes (5-10 µg protein) and 50 µL of MCP-1 (at its EC80 concentration) to each well. Incubate for 15 minutes at 30°C.
-
Initiate Reaction: Add 50 µL of [35S]GTPγS (final concentration ~0.3 nM) to start the reaction.
-
Incubation: Incubate for 30 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the percent inhibition of MCP-1-stimulated [35S]GTPγS binding at each concentration of this compound and determine the IC50 value.
Calcium (Ca2+) Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CCR2 agonists.
Materials:
-
Cells: THP-1, human monocytes, or hCCR2-CHO cells.
-
Dye: Fura-2 AM or another suitable calcium-sensitive dye.
-
Agonist: MCP-1, MCP-3, or MCP-4.
-
Test Compound: this compound.
-
Assay Buffer: Krebs buffer or similar physiological salt solution.
-
Fluorescence Plate Reader (e.g., FlexStation).
Procedure:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.
-
Dye Loading: Load cells with Fura-2 AM according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound for 10-20 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Stimulation: Add MCP-1 (at its EC80 concentration) to the wells and immediately begin recording the change in fluorescence over time (typically 1-2 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage inhibition of the MCP-1-induced calcium flux for each this compound concentration and determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant.
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells.
-
Chemoattractant: Recombinant human MCP-1.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Detection Reagent: Calcein-AM or similar viability stain.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Isolate PBMCs or culture THP-1 cells. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing MCP-1 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate.
-
For the negative control, add assay medium without MCP-1.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add Calcein-AM to the lower wells and incubate for 30-60 minutes to label the migrated cells.
-
Measure the fluorescence in the lower wells using a plate reader.
-
-
Data Analysis: Subtract the fluorescence from the negative control wells. Calculate the percentage inhibition of chemotaxis for each this compound concentration and determine the IC50 value.
References
JNJ-27141491: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JNJ-27141491, a potent and selective noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for its application in relevant animal models of inflammation and autoimmune disease.
Mechanism of Action
This compound acts as a functional antagonist of human CCR2, a key receptor involved in the recruitment of inflammatory leukocytes.[1] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), is a critical step in the inflammatory cascade. This compound inhibits CCR2-mediated functions, including MCP-1-induced calcium mobilization and leukocyte chemotaxis.[1][2] Its mode of action is noncompetitive, meaning it inhibits receptor function in a manner that is insurmountable by increasing concentrations of the natural ligand.[1]
It is crucial to note that this compound is highly specific for human CCR2 and does not effectively inhibit the rodent or canine orthologs of the receptor.[1] Consequently, in vivo studies with this compound necessitate the use of transgenic animal models that express human CCR2.[1]
Figure 1: Simplified signaling pathway of CCR2 and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies using this compound in transgenic mice expressing human CCR2.
Table 1: Effect of this compound on Monocyte Recruitment in a Pulmonary Inflammation Model [2]
| Treatment Group (Oral Administration) | Dose (mg/kg) | Dosing Regimen | Monocyte Influx Inhibition (%) |
| This compound | 40 | Once Daily | 77 |
| This compound | 20 | Once Daily | 57 |
| This compound | 10 | Once Daily | 49 |
| This compound | 5 | Once Daily | 27 |
| This compound | 20 | Twice Daily | 74 |
| This compound | 5 | Twice Daily | 22 |
Table 2: Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Model [1][2]
| Treatment Group (Oral Administration) | Dose (mg/kg) | Dosing Regimen | Outcome |
| This compound | 20 | Daily for 16 days | Significantly delayed onset and temporarily reduced neurological signs |
| Vehicle Control | N/A | Daily for 16 days | Progressive development of EAE symptoms |
Experimental Protocols
Detailed methodologies for the key in vivo animal models are provided below. These protocols are based on published studies and standard laboratory procedures.
Protocol 1: Murine Model of MCP-1/LPS-Induced Pulmonary Inflammation
This model assesses the ability of this compound to inhibit chemokine-driven recruitment of inflammatory cells to the lungs.
Materials:
-
Transgenic mice expressing human CCR2 (hCCR2 knock-in)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose in water)
-
Mouse MCP-1 (mMCP-1)
-
Lipopolysaccharide (LPS)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) equipment
Figure 2: Experimental workflow for the pulmonary inflammation model.
Procedure:
-
Animal Acclimation: Acclimate hCCR2 transgenic mice to the facility for at least one week prior to the experiment.
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration should be calculated based on the desired dose (5-40 mg/kg) and a standard oral gavage volume for mice (e.g., 10 mL/kg).
-
Drug Administration: Administer this compound or vehicle to the mice via oral gavage. Dosing can be performed once daily (q.d.) or twice daily (b.i.d.) as required by the study design.[1]
-
Induction of Inflammation: At a specified time after the initiation of treatment, anesthetize the mice. Intratracheally instill a combination of mMCP-1 and LPS dissolved in sterile PBS to induce inflammatory cell recruitment.[1]
-
Bronchoalveolar Lavage (BAL): 48 hours after the intratracheal instillation, euthanize the mice.[1] Expose the trachea and insert a cannula. Perform BAL by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 0.8 mL).
-
Cell Analysis: Centrifuge the collected BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer or automated cell counter. Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts to quantify monocytes, neutrophils, and other leukocytes.
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model
This model of multiple sclerosis is used to evaluate the therapeutic potential of this compound in a T-cell-mediated autoimmune disease.
Materials:
-
Transgenic mice expressing human CCR2 (hCCR2 knock-in)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PT)
-
This compound
-
Vehicle for oral gavage
-
Sterile PBS and syringes
Figure 3: Experimental workflow for the EAE model.
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG₃₅₋₅₅ in CFA.
-
Subcutaneously immunize hCCR2 transgenic mice with the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank.
-
Administer pertussis toxin intraperitoneally.[1]
-
-
Pertussis Toxin Boost (Day 2): Administer a second dose of pertussis toxin intraperitoneally.
-
Treatment Initiation: Begin daily oral administration of this compound (e.g., 20 mg/kg) or vehicle.[1]
-
Clinical Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Score the disease severity based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
-
-
Study Termination: Continue treatment and monitoring for the duration of the study (e.g., 16 days or until a humane endpoint is reached).[2] The primary readouts are the day of disease onset, peak clinical score, and cumulative disease score.
References
Application Notes and Protocols: JNJ-27141491 Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a chemotaxis assay to evaluate the inhibitory effects of JNJ-27141491, a noncompetitive antagonist of the human chemokine receptor CCR2.[1][2][3] The provided information is intended for researchers, scientists, and drug development professionals working on inflammation, immunology, and chemokine receptor signaling.
Introduction
The chemokine receptor CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and other leukocytes to sites of inflammation.[3] Dysregulation of the CCR2-MCP-1 axis is implicated in various inflammatory diseases. This compound is an orally active, noncompetitive antagonist of human CCR2 that has been shown to inhibit CCR2-mediated functions, including leukocyte chemotaxis.[1][2][3] This document outlines a detailed protocol for a chemotaxis assay to quantify the inhibitory potential of this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Type/System | Ligand/Stimulus | IC50 Value | Reference |
| Chemotaxis | Human Peripheral Blood Mononuclear Cells (PBMCs) | MCP-1 | 97 ± 16 nM | [2] |
| Ca2+ Mobilization | Human Blood Monocytes | MCP-1 | 43 ± 4 nM | [2] |
| Ca2+ Mobilization | THP-1 Cells | MCP-1 | 13 ± 2 nM | [2] |
| Ca2+ Mobilization | hCCR2-CHO Cells | MCP-1 | 13 ± 1 nM | [2] |
| [35S]GTPγS Binding | hCCR2-CHO Cell Membranes | MCP-1 | 38 ± 9 nM | [2] |
| 125I-MCP-1 Binding | Human Monocytes | MCP-1 | 0.4 µM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-27141491 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-27141491 is a potent and selective noncompetitive antagonist of the human chemokine receptor CCR2.[1][2] The interaction between CCR2 and its ligands, such as monocyte chemoattractant protein-1 (MCP-1), is a key driver in the recruitment of inflammatory leukocytes.[3] As such, antagonizing this interaction is a promising therapeutic strategy for various inflammatory and autoimmune diseases.
One of the primary methods for characterizing the inhibitory activity of CCR2 antagonists like this compound is the calcium mobilization assay. Activation of G protein-coupled receptors (GPCRs) like CCR2, which are coupled to Gq proteins, initiates a signaling cascade that results in the release of calcium from intracellular stores.[4][5] This transient increase in intracellular calcium can be quantitatively measured using fluorescent calcium indicators. This application note provides a detailed protocol for assessing the antagonist activity of this compound on MCP-1-induced calcium mobilization in a cellular context.
Signaling Pathway
The binding of MCP-1 to the CCR2 receptor activates a Gq-coupled signaling pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound, as a noncompetitive antagonist, binds to a site on the CCR2 receptor distinct from the MCP-1 binding site, thereby preventing the conformational change required for G-protein activation and subsequent calcium release.
References
- 1. unitedrelay.org [unitedrelay.org]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Application Notes and Protocols: JNJ-27141491 GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-27141491 is a potent and selective noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases. The GTPγS binding assay is a functional biochemical assay used to study the activation of G protein-coupled receptors (GPCRs) like CCR2. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. This application note provides a detailed protocol for a GTPγS binding assay to characterize the inhibitory activity of this compound on MCP-1-induced CCR2 activation.
Signaling Pathway
The activation of CCR2 by its ligand CCL2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. The Gα subunit exchanges GDP for GTP, dissociates from the Gβγ subunits, and initiates downstream signaling cascades. This compound, as a noncompetitive antagonist, is thought to bind to an allosteric site on the CCR2 receptor, preventing the conformational changes necessary for G protein activation, even in the presence of the natural ligand, MCP-1.
Figure 1: CCR2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on MCP-1-induced responses in various assays.
| Compound | Assay | Cell Line/System | Agonist | IC₅₀ (nM) | Reference |
| This compound | [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 | [1] |
| This compound | Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 | [1] |
| This compound | Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 | [1] |
| This compound | Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 | [1] |
| This compound | Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [1] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is designed to determine the IC₅₀ of this compound for the inhibition of MCP-1-stimulated [³⁵S]GTPγS binding to cell membranes expressing human CCR2.
Materials and Reagents
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (hCCR2-CHO).
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Agonist: Recombinant Human MCP-1/CCL2.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Experimental Workflow
References
Application Notes and Protocols for JNJ-27141491 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-27141491 is a potent and selective noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators of the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling target for therapeutic intervention. This compound inhibits CCR2-mediated functions by binding to the receptor and preventing the downstream signaling cascade initiated by chemokines like MCP-1, MCP-3, and MCP-4.[1] This document provides detailed application notes and protocols for the utilization of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound functions as a noncompetitive antagonist of human CCR2.[1] This means it binds to a site on the receptor distinct from the chemokine binding site, inducing a conformational change that prevents receptor activation even when the natural ligand (e.g., MCP-1) is bound. This blockade of CCR2 signaling inhibits downstream events such as G-protein activation, calcium mobilization, and ultimately, cell migration.[1] It is important to note that this compound is highly selective for human CCR2 and has been shown to have little to no effect on other chemokine receptors.[1] Furthermore, it does not effectively inhibit rodent or canine CCR2.[1]
Signaling Pathway
The binding of CCL2 to CCR2 activates several downstream signaling pathways crucial for cellular responses like chemotaxis, proliferation, and survival. This compound, by inhibiting CCR2, effectively blocks these cascades.
Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro inhibitory activities of this compound across various functional assays and cell types.
| Assay Type | Cell Line/System | Ligand | IC50 (nM) | Reference |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 | [2] |
| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 | |
| Ca²⁺ Mobilization | Human Monocytes | MCP-1 | 43 | |
| [³⁵S]GTPγS Binding | hCCR2-CHO membranes | MCP-1 | 38 | |
| Chemotaxis | Human PBMC | MCP-1 | 97 | |
| ¹²⁵I-MCP-1 Binding | Human Monocytes | MCP-1 | 400 | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
Protocol:
-
Stock Solution (10 mM):
-
This compound is soluble in DMSO up to 100 mM. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.79 mg of this compound (MW: 379.38 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare intermediate dilutions of the stock solution in cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated.
-
Prepare fresh working solutions for each experiment.
-
In Vitro Chemotaxis Assay
This protocol describes the inhibition of monocyte chemotaxis towards a CCL2 gradient using a Boyden chamber assay.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-27141491 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of JNJ-27141491, a noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2), in preclinical mouse models.
Introduction
This compound is a potent and selective antagonist of the human CCR2 receptor, playing a crucial role in modulating inflammatory responses by inhibiting the recruitment of monocytes and other immune cells.[1] It is important to note that this compound is selective for human CCR2 and does not exhibit significant activity on the murine ortholog.[1] Consequently, in vivo studies investigating the efficacy of this compound necessitate the use of transgenic mouse models in which the murine Ccr2 gene has been replaced with its human counterpart (hCCR2 knock-in mice).
Data Presentation
Table 1: In Vivo Dosage of this compound in Mouse Models
| Mouse Model | Strain Background | Dosage | Administration Route | Dosing Regimen | Reference |
| Monocyte and Neutrophil Recruitment | C57BL/6 (hCCR2 Knock-in) | 5 - 40 mg/kg | Oral | Once daily (q.d.) or twice daily (b.i.d.) | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 (hCCR2 Knock-in) | 20 mg/kg | Oral | Once daily (q.d.) for the duration of the study | [1] |
Signaling Pathway
This compound acts as a noncompetitive antagonist of CCR2. The binding of chemokines, primarily CCL2 (also known as MCP-1), to CCR2 on the surface of immune cells triggers a cascade of intracellular signaling events. These pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, are integral to cellular processes such as survival, proliferation, migration, and the production of inflammatory cytokines. By blocking CCR2, this compound effectively inhibits these downstream signaling events, thereby reducing the inflammatory response.
Experimental Protocols
Protocol 1: Oral Administration of this compound
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) Methocel E4M in sterile water)
-
Sterile water
-
Weighing scale
-
Mortar and pestle (optional, for homogenization)
-
Magnetic stirrer and stir bar
-
1.5 mL microcentrifuge tubes or appropriate vials
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of Methocel E4M in sterile water.
-
Slowly add the Methocel powder to the water while stirring continuously with a magnetic stirrer to avoid clumping.
-
Stir until the Methocel is completely dissolved and the solution is clear. This may take several hours.
-
-
This compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals to be treated. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Weigh the calculated amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste, if necessary.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the prepared this compound suspension into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Monocyte and Neutrophil Recruitment Model
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[1]
Animals:
-
Transgenic mice with the murine Ccr2 gene replaced by the human CCR2 gene (hCCR2 knock-in), on a C57BL/6 background.
Materials:
-
This compound (formulated as described in Protocol 1)
-
Murine monocyte chemoattractant protein-1 (mMCP-1/CCL2)
-
Lipopolysaccharide (LPS)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Drug Administration:
-
Administer this compound orally at doses ranging from 5 to 40 mg/kg, either once or twice daily. The final dose should be administered a few hours before the intratracheal challenge.
-
-
Intratracheal Instillation:
-
Anesthetize the mice.
-
Prepare a solution of mMCP-1 and LPS in sterile saline.
-
Intratracheally instill the mMCP-1/LPS solution into the lungs of the mice. A typical volume for intratracheal instillation in mice is 25-50 µL.[2]
-
-
Bronchoalveolar Lavage (BAL):
-
At a predetermined time point after instillation (e.g., 48 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline or PBS into the lungs.
-
-
Cell Analysis:
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of monocytes and neutrophils.
-
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol outlines the induction of EAE and treatment with this compound.[1]
Animals:
-
Transgenic hCCR2 knock-in mice on a C57BL/6 background.
Materials:
-
This compound (formulated as described in Protocol 1)
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Sterile PBS
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Drug Administration:
-
Begin daily oral administration of this compound at 20 mg/kg. Treatment can be initiated prophylactically (at the time of immunization) or therapeutically (at the onset of clinical signs).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
-
Histological Analysis (Optional):
-
At the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination.
-
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-27141491 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-27141491 is a potent and selective noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3][4] It functions by inhibiting the downstream signaling induced by the binding of chemokine ligands, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), to CCR2. This inhibition disrupts cellular processes like monocyte recruitment and migration, which are implicated in various inflammatory diseases and cancer.[1][5] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅F₂N₃O₃S | [2][6] |
| Molecular Weight | 379.38 g/mol | [2][6] |
| CAS Number | 871313-59-6 | [2] |
| Appearance | Solid powder | |
| Purity | ≥98% | [2][4] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 100 mM | [2] |
| IC₅₀ (MCP-1-induced Ca²⁺ mobilization) | 13 nM (in hCCR2-CHO cells) | [2][4] |
| Storage of Solid | Store at +4°C for short-term, -20°C for long-term (up to 3 years) | [2][7] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | [7][8] |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.794 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 379.38 g/mol x 1000 mg/g = 3.794 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 3.794 mg of the compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Preparing Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in DMSO first before diluting into an aqueous buffer or cell culture medium to prevent precipitation.
-
Final Dilution: Add the desired volume of the diluted DMSO stock to your aqueous buffer or cell culture medium to achieve the final working concentration. Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as the this compound-treated samples.
Mandatory Visualizations
Caption: CCR2 signaling pathway and its inhibition by this compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 5. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: JNJ-27141491 Experiments
Welcome to the technical support center for JNJ-27141491, a selective, noncompetitive, and orally active antagonist of the human chemokine receptor CCR2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a noncompetitive antagonist of the human CC chemokine receptor 2 (CCR2).[1] This means it binds to a site on the receptor that is different from the binding site of the natural ligand, such as Monocyte Chemoattractant Protein-1 (MCP-1). This binding event alters the receptor's conformation, preventing it from being activated by its ligand. The inhibition is insurmountable, meaning that even with increasing concentrations of the agonist (e.g., MCP-1), the maximum response cannot be fully restored.[1] However, this antagonism is reversible.[1]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for human CCR2. It shows little to no effect on other chemokine receptors such as CCR1, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CXCR1, CXCR2, and CXCR3.
Q3: What are the recommended solvent and storage conditions for this compound?
According to supplier technical data, this compound is soluble in DMSO and ethanol up to 100 mM. For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: What are the typical in vitro and in vivo effective concentrations for this compound?
The effective concentration of this compound can vary depending on the specific assay and experimental conditions. Below is a summary of reported IC50 values and effective in vivo doses.
| Assay Type | Cell Type/Model | Ligand | IC50 / Effective Dose | Reference |
| In Vitro | ||||
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 nM | [2] |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 nM | [2] |
| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 nM | [2] |
| Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 nM | [2] |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM | [2] |
| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | 0.4 µM | [1] |
| In Vivo | ||||
| Monocyte/Neutrophil Recruitment | Transgenic hCCR2 knock-in mice | mMCP-1/LPS | 5-40 mg/kg (oral, once or twice daily) | [1][2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Transgenic hCCR2 mice | - | 20 mg/kg (oral, daily) | [1][2] |
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiments with this compound.
In Vitro Experiment Troubleshooting
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Cell Line Species Specificity: this compound is highly specific for human CCR2 and has been shown to be significantly less active on mouse, rat, and dog CCR2.[1] Ensure your cell line expresses human CCR2.
-
Compound Integrity and Concentration:
-
Verify the correct preparation and storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.
-
Confirm the final concentration in your assay. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific assay conditions.
-
-
Assay Conditions:
-
Pre-incubation Time: As a noncompetitive antagonist, pre-incubating your cells with this compound before adding the agonist (e.g., MCP-1) is crucial to allow the antagonist to bind to the receptor. An insufficient pre-incubation time may lead to a reduced apparent potency.
-
Agonist Concentration: While this compound is an insurmountable antagonist, using an excessively high concentration of the agonist might still mask the inhibitory effect, especially at lower concentrations of the antagonist.
-
-
Cell Health and Receptor Expression:
-
Ensure your cells are healthy and within a suitable passage number range. Over-passaged cells may have altered receptor expression levels.
-
Confirm CCR2 expression on your cells using a validated method like flow cytometry or western blotting.
-
Q: I am observing high background or non-specific effects in my assay.
A: Non-specific binding can be a challenge in any cell-based assay. Here are some strategies to minimize it:
-
Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding of this compound to plasticware or other proteins.
-
Detergents: A low concentration of a mild non-ionic detergent (e.g., Tween-20) in your wash buffers can help reduce non-specific binding.
-
Controls: Include appropriate controls, such as cells not expressing CCR2 or treatment with a vehicle control (e.g., DMSO), to determine the level of non-specific effects.
Q: My results with this compound are not consistent between experiments. What could be causing this variability?
A: Reproducibility is key in research. If you are experiencing variability, consider these factors:
-
Reagent Consistency: Ensure all reagents, including cell culture media, serum, and the agonist, are from the same lot or have been tested for consistency.
-
Cell Passage Number: Use cells within a narrow passage number range for all experiments to minimize variations in receptor expression and signaling.
-
Standardized Protocols: Adhere strictly to your optimized experimental protocol, including incubation times, temperatures, and cell densities.
In Vivo Experiment Troubleshooting
Q: I am not observing the expected in vivo efficacy of this compound in my animal model.
A: In vivo experiments are complex, and efficacy can be influenced by multiple factors:
-
Animal Model: this compound is specific for human CCR2. Therefore, for in vivo studies, it is essential to use transgenic animals expressing human CCR2, as the compound has low affinity for the rodent receptor.[1]
-
Dosing and Formulation:
-
Confirm the accuracy of your dose calculations and the stability of your dosing formulation.
-
Ensure proper oral administration to achieve the desired systemic exposure.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The timing of drug administration relative to the induction of the disease model and the endpoint measurement is critical. The dosing frequency (once or twice daily) can also impact the outcome.[1][2]
-
Biological Variability: Animal-to-animal variability is inherent in in vivo studies. Ensure you have a sufficient number of animals per group to achieve statistical power.
Experimental Protocols & Methodologies
In Vitro Calcium Mobilization Assay
This protocol is a general guideline for measuring the inhibition of MCP-1-induced calcium mobilization by this compound in a human CCR2-expressing cell line (e.g., THP-1 or hCCR2-CHO).
Materials:
-
Human CCR2-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Recombinant human MCP-1
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Preparation:
-
Plate the cells in the assay plate at an appropriate density and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO at the same final concentration).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of MCP-1 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the MCP-1 solution into the wells and continue recording the fluorescence signal for a sufficient duration to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
JNJ-27141491 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of JNJ-27141491.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective, noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] It is an orally active compound that has been shown to inhibit monocyte and neutrophil recruitment in in vivo models.[1][3]
Q2: What is the primary mechanism of action for this compound?
This compound functions as a noncompetitive antagonist of the human CCR2 receptor.[3][4] This means it inhibits the receptor's function without competing with the natural ligand (e.g., MCP-1) for the binding site.[3] Its inhibitory action prevents downstream signaling events such as calcium mobilization and leukocyte chemotaxis.[2][3]
Q3: In what solvents is this compound soluble?
This compound is readily soluble in organic solvents. It is soluble up to 100 mM in both dimethyl sulfoxide (DMSO) and ethanol. Information regarding its solubility in aqueous buffers is limited, suggesting it is a hydrophobic compound.
Troubleshooting Guide: Solubility Issues
Issue: My this compound precipitated when I diluted it in my aqueous buffer/cell culture medium.
-
Cause: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound can crash out of solution if its aqueous solubility limit is exceeded.
-
Solution 1: Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Solution 2: Use a Lower Concentration Stock: Preparing a more dilute stock solution in your organic solvent can sometimes help. When this is added to the aqueous buffer, the percentage of the organic solvent in the final solution will be lower, which may be less disruptive to your system.
-
Solution 3: Incremental Dilution: Instead of adding the stock solution directly to the final volume of aqueous buffer, try adding the buffer to the stock solution incrementally while vortexing. This can sometimes help to keep the compound in solution.
-
Solution 4: Use of a Surfactant or Co-solvent: For in vitro assays where it is permissible, the inclusion of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a co-solvent in the final aqueous buffer can help to increase the solubility of hydrophobic compounds. The compatibility of these additives with your specific experimental setup should be verified.
Issue: I am seeing variability in my experimental results.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in your working solutions.
-
Solution: Always ensure your stock solution is fully dissolved before making dilutions. After preparing your final working solution, visually inspect it for any signs of precipitation. If possible, prepare fresh working solutions for each experiment.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 100 mM | |
| Ethanol | 100 mM |
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | IC₅₀ | Reference |
| MCP-1-induced Ca²⁺ mobilization | hCCR2-CHO cells | 13 nM | [2] |
| MCP-1-induced Ca²⁺ mobilization | THP-1 cells | 13 ± 2 nM | [1] |
| MCP-1-induced Ca²⁺ mobilization | Human blood monocytes | 43 ± 4 nM | [1] |
| MCP-1-induced [³⁵S]GTPγS binding | hCCR2-CHO cell membranes | 38 ± 9 nM | [1] |
| Chemotaxis of human PBMC toward MCP-1 | Human PBMC | 97 ± 16 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 379.38 g/mol .[2] To prepare a 10 mM stock solution, you will need 3.794 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may assist in dissolution. d. Store the stock solution at -20°C or -80°C for long-term storage.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure: a. Thaw the 10 mM stock solution at room temperature. b. Vortex the stock solution gently. c. Perform a serial dilution of the stock solution in the aqueous buffer to achieve the desired final concentration. It is recommended to not exceed a final DMSO concentration of 0.5% in most cell-based assays, as higher concentrations can be cytotoxic. d. When making the dilution, add the stock solution to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. e. Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Caption: CCR2 signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 27141491 | CAS 871313-59-6 | JNJ27141491 | Tocris Bioscience [tocris.com]
- 3. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing JNJ-27141491 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of JNJ-27141491, a selective, noncompetitive antagonist of the human chemokine receptor CCR2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, noncompetitive functional antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] Its mechanism of action involves the inhibition of CCR2 function in a manner that is both insurmountable and reversible.[1][3] It effectively blocks the binding of monocyte chemoattractant protein-1 (MCP-1) to human monocytes.[1][3]
Q2: What are the typical in vitro effective concentrations for this compound?
The effective concentration of this compound varies depending on the specific assay and cell type used. The half-maximal inhibitory concentration (IC₅₀) generally falls within the nanomolar range for functional assays. For guidance, refer to the summary of reported in vitro IC₅₀ values in the data presentation section.
Q3: Is this compound active against CCR2 from other species?
No, this compound is highly specific for human CCR2 (hCCR2). It does not effectively inhibit MCP-1 binding to mouse, rat, or dog CCR2, with IC₅₀ values greater than 10 µM for these species.[1][3] For in vivo studies, it is necessary to use transgenic mice expressing human CCR2.[1]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO and ethanol up to 100 mM. It is crucial to prepare fresh dilutions in an appropriate aqueous buffer for your experiments, paying attention to the final solvent concentration.
Data Presentation
Table 1: Summary of In Vitro IC₅₀ Values for this compound
| Assay Type | Cell Line/System | Ligand | IC₅₀ Value | Reference |
| MCP-1-induced Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 nM | [2] |
| MCP-1-induced Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 nM | [2] |
| MCP-1-induced Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 nM | [2] |
| MCP-1-induced [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 nM | [2] |
| Leukocyte Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM | [2] |
| ¹²⁵I-MCP-1 Binding | Human monocytes | MCP-1 | 0.4 µM | [1][3] |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of MCP-1-induced intracellular calcium mobilization in hCCR2-expressing cells and its inhibition by this compound.
-
Cell Preparation:
-
Culture hCCR2-expressing cells (e.g., hCCR2-CHO, THP-1) to 80-90% confluency.
-
Harvest cells and wash with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Resuspend cells to a final concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Compound Treatment:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Ligand Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a solution of MCP-1 at a final concentration corresponding to its EC₈₀.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of this compound on the migration of human peripheral blood mononuclear cells (PBMCs) towards an MCP-1 gradient.
-
Cell Isolation:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash and resuspend the cells in a chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
-
Compound Incubation:
-
Pre-incubate the PBMCs with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size).
-
Add MCP-1 (at a chemoattractant concentration) to the lower wells of the chamber.
-
Add the pre-incubated PBMCs to the upper wells.
-
-
Incubation:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Migration Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Generate a dose-response curve and calculate the IC₅₀.
-
Troubleshooting Guides
Issue 1: Higher than expected IC₅₀ or no inhibitory effect.
-
Question: Why is this compound not inhibiting my assay as expected based on published data?
-
Answer:
-
Incorrect Species: Confirm that you are using human cells or a cell line expressing human CCR2. This compound is not effective against rodent or canine CCR2.[1][3]
-
Compound Degradation: Ensure the compound has been stored properly and that working solutions are freshly prepared. Consider verifying the compound's integrity.
-
Suboptimal Assay Conditions: The optimal concentration can be influenced by cell density, serum concentration, and ligand concentration. It is advisable to perform a dose-response matrix experiment to determine the optimal conditions for your specific system.
-
High Ligand Concentration: Using an excessively high concentration of MCP-1 may require a higher concentration of the antagonist for effective inhibition. Determine the EC₅₀ of MCP-1 in your assay and use a concentration around the EC₈₀ for inhibition studies.
-
Issue 2: High variability between replicate wells.
-
Question: My results are inconsistent across replicates. What could be the cause?
-
Answer:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition and variability. To test for this, include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in your assay buffer.[4] A significant reduction in inhibition in the presence of detergent suggests aggregation.
-
Cell Clumping: Uneven cell distribution can lead to variability. Ensure you have a single-cell suspension before plating.[5]
-
Inconsistent Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of cells, compound, and reagents.
-
Issue 3: Steep, non-sigmoidal dose-response curve.
-
Question: The dose-response curve for this compound is unusually steep. What does this indicate?
-
Answer:
-
A very steep dose-response curve can be an indication of compound aggregation leading to non-specific inhibition.[4] As mentioned above, performing the assay in the presence of a detergent can help diagnose this issue.
-
Mandatory Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro testing of this compound.
Caption: Troubleshooting workflow for common in vitro experimental issues.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: JNJ-27141491 Vehicle Control for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of a vehicle control for in vivo studies with JNJ-27141491. The following information is curated to address common challenges and ensure the reliable and reproducible administration of this compound.
This compound: Known Specifications
This compound is a potent and selective, noncompetitive antagonist of the human chemokine receptor CCR2.[1][2] It is orally active and has been shown to have anti-inflammatory effects in transgenic mice expressing human CCR2.[1][3]
| Property | Value | Source |
| Molecular Weight | 379.38 g/mol | |
| Formula | C₁₇H₁₅F₂N₃O₃S | |
| Mechanism of Action | Noncompetitive antagonist of human CCR2 | [1][2] |
| In Vivo Activity | Orally active in mice (5-40 mg/kg) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
Selecting an Appropriate Vehicle Control
The choice of vehicle is critical for the successful oral administration of this compound, given its solubility characteristics. While the specific vehicle used in the original preclinical studies is not explicitly detailed in the primary publication, common formulation strategies for orally administered, poorly water-soluble compounds can be employed. The ideal vehicle should solubilize or suspend the compound without causing toxicity or interfering with the experimental outcomes.
Here is a comparison of commonly used vehicles for oral gavage in rodents:
| Vehicle Composition | Primary Use | Advantages | Disadvantages |
| Aqueous suspension with suspending agents (e.g., 0.5% methylcellulose or carboxymethylcellulose) | For compounds that are poorly soluble in water. | Generally well-tolerated and considered relatively inert. | May not be suitable for compounds that are difficult to suspend uniformly. |
| Co-solvent systems (e.g., DMSO, PEG-400, ethanol in saline or water) | For compounds soluble in organic solvents but not in water. | Can achieve a true solution, potentially improving bioavailability. | Co-solvents can have their own biological effects and may cause toxicity at higher concentrations. |
| Lipid/oil-based vehicles (e.g., corn oil, sesame oil) | For highly lipophilic compounds. | Can enhance the absorption of lipophilic drugs. | Not suitable for all compounds and may influence metabolic processes. |
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter when formulating this compound for in vivo studies.
Q1: My this compound is precipitating out of the vehicle after preparation. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded or if it is not stable in the chosen vehicle. Consider the following troubleshooting steps:
-
Increase the concentration of the co-solvent: If you are using a co-solvent system (e.g., with DMSO or PEG-400), a modest increase in the co-solvent percentage may help keep the compound in solution. However, be mindful of potential vehicle toxicity.
-
Prepare a suspension: If a true solution is not feasible, creating a uniform suspension is a common alternative for oral administration. Using a suspending agent like 0.5% methylcellulose can help. Ensure the suspension is homogenous by thorough vortexing or stirring before each administration.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound or create a finer, more stable suspension.
-
pH adjustment: Although not commonly reported for this compound, the solubility of some molecules can be pH-dependent. Investigating the pH-solubility profile may provide insights, but altering the pH of the vehicle should be done cautiously to avoid physiological incompatibility.
Q2: I am observing adverse effects in my vehicle control group. What could be the cause?
A2: Adverse effects in the vehicle control group indicate that the vehicle itself is not inert under your experimental conditions.
-
Co-solvent toxicity: High concentrations of solvents like DMSO can cause local irritation or systemic toxicity. If you suspect this, try to reduce the percentage of the co-solvent in your formulation.
-
Osmolality and pH: For injectable routes (though this compound is orally active), ensuring the vehicle is iso-osmotic and at a physiological pH is crucial. While less critical for oral gavage, extreme pH or osmolality can still cause gastrointestinal irritation.
-
Contamination: Ensure all components of your vehicle are sterile and free of endotoxins, especially for long-term studies.
Q3: My experimental results are inconsistent between animals. Could the vehicle formulation be a factor?
A3: Yes, inconsistent results can stem from issues with the formulation and its administration.
-
Inhomogeneous suspension: If using a suspension, it is critical that it is uniformly mixed before drawing each dose. Settling of the compound can lead to under-dosing or over-dosing of individual animals.
-
Compound stability: Ensure that this compound is stable in your chosen vehicle for the duration of your experiment. It is recommended to prepare the formulation fresh daily unless stability data indicates otherwise.
-
Gavage technique: Improper oral gavage technique can lead to stress, injury, or incorrect dosing, all of which can increase experimental variability. Ensure all personnel are properly trained.
Experimental Protocols
The following is a detailed methodology for the preparation of a commonly used vehicle for oral administration of a compound with solubility characteristics similar to this compound.
Protocol: Preparation of this compound in a 0.5% Methylcellulose Vehicle with a Co-solvent
This protocol is designed to first dissolve this compound in a minimal amount of an organic solvent and then suspend it in an aqueous methylcellulose solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Methylcellulose (e.g., 400 cP)
-
Sterile water
-
Sterile magnetic stir bar and stir plate
-
Sterile beaker or bottle
Procedure:
-
Prepare the 0.5% Methylcellulose Solution:
-
Heat approximately half of the final required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to ensure it is well dispersed and does not form clumps.
-
Once the powder is fully dispersed, remove the solution from the heat and add the remaining volume of cold sterile water.
-
Continue to stir the solution in a cold water bath or at 4°C until it becomes clear and viscous. This may take several hours or can be left overnight.
-
-
Prepare the this compound Concentrate:
-
Calculate the total amount of this compound required for your study. It is advisable to prepare a slight excess.
-
In a separate small, sterile tube, weigh the required amount of this compound powder.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, you can aim for a high concentration stock solution (e.g., 100 mg/mL). Ensure the final concentration of DMSO in the dosing solution is low (ideally ≤5%).
-
-
Combine and Formulate the Final Suspension:
-
While stirring the 0.5% methylcellulose solution, slowly add the this compound/DMSO concentrate.
-
Continue to stir for at least 15-30 minutes to ensure a homogenous suspension is formed.
-
Store the final formulation at 4°C and protect it from light.
-
-
Administration:
-
Before each administration, vortex or stir the suspension thoroughly to ensure uniformity.
-
Administer the formulation via oral gavage at the desired dose.
-
Vehicle Control:
The vehicle control for this formulation would be the 0.5% methylcellulose solution containing the same final concentration of DMSO as the drug-treated group.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Decision tree for selecting a suitable vehicle for this compound.
Caption: Step-by-step workflow for preparing and administering this compound.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polyethylene glycols in oral and parenteral formulations--A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
potential JNJ-27141491 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JNJ-27141491.
Overview of this compound Selectivity
This compound is a potent and selective noncompetitive antagonist of the human chemokine receptor CCR2. Its primary pharmacological activity is the inhibition of CCR2-mediated signaling, which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.
Quantitative Data on Selectivity:
| Target | Assay Type | IC50 (nM) | Notes |
| Human CCR2 | MCP-1-induced Ca2+ mobilization in hCCR2-CHO cells | 13 | Potent inhibition of on-target activity. |
| Human CCR1 | Functional Assays | No significant inhibition | High selectivity over the closely related CCR1 receptor. |
| Human CCR3-8 | Functional Assays | No significant inhibition | Demonstrates selectivity across a panel of other chemokine receptors. |
| Human CXCR1-3 | Functional Assays | No significant inhibition | No significant activity observed against these CXCR receptors. |
Note: Publicly available information on the broader off-target profile of this compound, including comprehensive kinase screening data, is limited. The information provided is based on initial characterization studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to be related to CCR2 inhibition. What could be the cause?
A1: While this compound is reported to be highly selective for CCR2, off-target effects can never be completely ruled out without comprehensive screening data. Unexplained cellular phenotypes could arise from interactions with other unknown proteins. It is also important to consider the experimental system itself. The following troubleshooting guide may help isolate the cause.
Q2: Has this compound been profiled against a broad panel of kinases?
A2: There is no publicly available data from a comprehensive kinome scan for this compound. Therefore, its activity against the human kinome is largely uncharacterized. If your experimental model has a signaling pathway that is highly dependent on specific kinase activities, and you observe unexpected results, it would be prudent to consider the possibility of off-target kinase inhibition.
Q3: Are there any known off-target liabilities for the broader class of CCR2 antagonists?
A3: Some small molecule antagonists of chemokine receptors have been reported to interact with other G protein-coupled receptors (GPCRs). For example, some CCR2 antagonists have shown cross-reactivity with α1-adrenergic receptors. While this has not been specifically reported for this compound, it represents a potential class-related off-target effect to consider, especially if you observe cardiovascular or smooth muscle-related effects in your in vivo models.
Q4: What are the recommended negative controls to use in our experiments to confirm that the observed effects are due to CCR2 inhibition?
A4: To validate that the observed biological effect is mediated by CCR2, consider the following controls:
-
A structurally distinct CCR2 antagonist: Using another well-characterized CCR2 antagonist with a different chemical scaffold can help confirm that the phenotype is due to on-target inhibition.
-
A CCR2 knockout/knockdown cell line or animal model: The most definitive control is to use a biological system that lacks the target protein.
-
An inactive enantiomer or structural analog: If available, a closely related but inactive molecule can serve as an excellent negative control.
Troubleshooting Guides
Issue: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response curve to see if the unexpected effect follows a different potency than the on-target CCR2 inhibition. 2. Use a rescue experiment by adding the CCR2 ligand (e.g., MCP-1/CCL2) to see if the on-target effect can be competed out. 3. Test the compound in a CCR2-negative cell line to see if the unexpected phenotype persists. |
| Compound stability/solubility | 1. Verify the stability of this compound in your specific cell culture medium and experimental conditions. 2. Ensure the compound is fully solubilized and does not precipitate at the concentrations used. |
| Cell line integrity | 1. Confirm the expression and functionality of CCR2 in your cell line. 2. Periodically check for mycoplasma contamination and verify cell line identity. |
Issue: Unanticipated physiological responses in in vivo models.
| Potential Cause | Troubleshooting Steps |
| Off-target pharmacology | 1. Monitor for a broad range of physiological changes, not just those expected from CCR2 inhibition. 2. If cardiovascular effects are noted, consider potential interactions with adrenergic receptors. 3. Conduct a preliminary toxicology screen to look for signs of organ-specific toxicity. |
| Pharmacokinetics/Metabolism | 1. Characterize the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure. 2. Consider that metabolites of the compound may have their own biological activities. |
| Model-specific effects | 1. Be aware of potential species differences in CCR2 pharmacology and off-target profiles. 2. Use appropriate vehicle controls and consider the overall health status of the animals. |
Experimental Protocols
Protocol 1: General Kinase Profiling Assay (Example)
This protocol describes a general method for assessing the kinase selectivity of a test compound like this compound using a commercially available service (e.g., KINOMEscan™).
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: Provide the compound to the screening service for testing at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Binding Assay: The assay typically involves the test compound competing with a proprietary, immobilized ligand for binding to the active site of each kinase. The amount of test compound bound to the kinase is measured.
-
Data Analysis: The results are often reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%).
-
Follow-up: For any significant hits, determine the dissociation constant (Kd) or IC50 value through dose-response experiments to quantify the potency of the off-target interaction.
Protocol 2: GPCR Off-Target Screening (Example)
This protocol outlines a general approach for screening a compound against a panel of non-target GPCRs.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Panel: Select a commercially available GPCR screening panel that includes a diverse range of receptor subtypes.
-
Binding or Functional Assay:
-
Radioligand Binding Assay: The ability of this compound to displace a specific radiolabeled ligand from each GPCR is measured.
-
Functional Assay (e.g., Calcium Flux or cAMP): Cells expressing the target GPCR are stimulated with a known agonist in the presence and absence of this compound, and the functional response is measured.
-
-
Data Analysis: Results are typically expressed as percent inhibition of binding or signaling. Significant hits are followed up with concentration-response curves to determine IC50 or Ki values.
Visualizations
minimizing JNJ-27141491 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity associated with JNJ-27141491 in cell line experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Excessive Cell Death Observed After Treatment
If you observe a significant decrease in cell viability after treating your cell lines with this compound, consider the following troubleshooting steps.
Initial Assessment:
-
Confirm IC50 and Dose-Response: It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line to establish a baseline for toxicity.
-
Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound and the duration of exposure can significantly decrease cell death.[1]
Experimental Workflow for Troubleshooting Cytotoxicity
References
JNJ-27141491 stability in culture media
This technical support center provides guidance on the stability of JNJ-27141491 in cell culture media for researchers, scientists, and drug development professionals. Please note that comprehensive stability data for this compound in various cell culture media is limited in publicly available literature. The information provided here is based on general principles of small molecule stability in aqueous solutions and recommendations for best experimental practices.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
A1: Specific stability data for this compound in commonly used cell culture media is not extensively published. As a small molecule, its stability can be influenced by several factors including pH, temperature, light exposure, and the presence of media components such as serum. One study noted gradual degradation of a related compound over 4 hours at 37°C at a high concentration (1 mM)[1]. It is recommended to prepare fresh solutions for each experiment or to conduct a stability assessment under your specific experimental conditions.
Q2: What are the potential signs of this compound degradation in my experiments?
A2: Degradation of this compound could lead to a decrease in its biological activity. Signs of degradation may include:
-
Inconsistent results between experiments.
-
A gradual loss of the compound's expected effect over the duration of the experiment.
-
The need for higher concentrations of the compound to achieve the same biological response compared to previous experiments.
-
Visible precipitation or color change in the stock solution or culture medium.
Q3: How should I prepare and store stock solutions of this compound?
A3: According to supplier information, this compound is soluble in DMSO and ethanol. For stock solutions, it is advisable to use anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect stock solutions from light. Before use, allow the aliquot to thaw completely and come to room temperature to ensure the compound is fully dissolved.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, components in cell culture media can impact the stability of small molecules. For instance, serum contains enzymes that can metabolize compounds. The pH of the medium can also affect the stability of pH-sensitive compounds. It is good practice to add the compound to the medium immediately before starting the experiment.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in your experiments.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause: Degradation of the compound in the stock solution or in the culture medium during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If you have been using an older stock solution, prepare a fresh one from powdered compound.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freezing and thawing.
-
Assess Stability in Your Medium: Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions (see the experimental protocol below).
-
Control for Incubation Time: If the compound is found to be unstable over long incubation periods, consider reducing the exposure time or replenishing the compound during the experiment.
-
Issue 2: Precipitate formation upon adding this compound to the culture medium.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high, or the solubility of this compound in the aqueous culture medium is exceeded.
-
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium to avoid shocking the compound out of solution.
-
Vortexing: Gently vortex the medium while adding the compound to facilitate its dispersion.
-
Caption: Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Spike the Medium: Add the this compound stock solution to your pre-warmed cell culture medium to achieve the final working concentration you use in your experiments (e.g., 1 µM).
-
Time Points: Aliquot the spiked medium into sterile tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in an incubator under your standard experimental conditions.
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time to determine the degradation profile.
Caption: Workflow for assessing this compound stability in culture media.
Data Presentation
The following table illustrates how stability data for this compound could be presented. Note: This is hypothetical data for illustrative purposes only.
| Culture Medium | Time (hours) | % this compound Remaining (Mean ± SD) | Half-life (t½) (hours) |
| DMEM + 10% FBS | 0 | 100 ± 0 | ~ 36 |
| 8 | 85.3 ± 2.1 | ||
| 24 | 60.1 ± 3.5 | ||
| 48 | 38.2 ± 4.0 | ||
| RPMI-1640 + 10% FBS | 0 | 100 ± 0 | ~ 42 |
| 8 | 88.9 ± 1.8 | ||
| 24 | 65.4 ± 2.9 | ||
| 48 | 43.5 ± 3.2 | ||
| Serum-Free Medium | 0 | 100 ± 0 | > 48 |
| 8 | 98.1 ± 1.2 | ||
| 24 | 92.5 ± 2.0 | ||
| 48 | 85.7 ± 2.5 |
References
addressing JNJ-27141491 non-specific binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential non-specific binding of JNJ-27141491 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, noncompetitive, and orally active antagonist of the human chemokine receptor CCR2.[1][2] It functions by inhibiting the actions of monocyte chemoattractant proteins (MCPs), such as MCP-1, which are involved in the recruitment of inflammatory leukocytes.[1][3]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the assay. For instance, it inhibits MCP-1-induced Ca2+ mobilization in hCCR2-CHO cells with an IC50 of 13 nM and blocks the binding of 125I-MCP-1 to human monocytes with an IC50 of 0.4 µM.[1][4]
Q3: What does "non-specific binding" mean in the context of a small molecule inhibitor like this compound?
Non-specific binding refers to the interaction of a compound with molecules other than its intended target.[5][6] For this compound, this could involve binding to other receptors, enzymes, plasma proteins, or even experimental apparatus, potentially leading to misleading results or off-target effects.[7][8]
Q4: Why is it important to address the non-specific binding of this compound?
Addressing non-specific binding is crucial for obtaining accurate and reproducible experimental data.[6] High non-specific binding can lead to an overestimation of the required therapeutic dose, misinterpretation of experimental results, and potential off-target toxicities.[7][8]
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot potential issues related to the non-specific binding of this compound.
Issue 1: High background signal in my in vitro binding assay.
-
Question: I am observing a high background signal in my binding assay with this compound, suggesting non-specific binding. What could be the cause and how can I fix it?
-
Answer: High background can be caused by several factors, including the inhibitor aggregating at high concentrations, or interactions with assay components.[9] Here are some troubleshooting steps:
-
Optimize Inhibitor Concentration: Perform a concentration-response curve to identify the optimal concentration range for this compound. Aggregating compounds often display a steep, non-saturating dose-response.[9]
-
Include a Blocking Agent: Add a blocking agent like Bovine Serum Albumin (BSA) or casein to your assay buffer. These proteins can occupy non-specific binding sites on surfaces and other proteins, reducing background signal.[10][11][12][13]
-
Adjust Buffer Composition:
-
Ionic Strength: Increase the salt concentration (e.g., with NaCl) in your buffer to disrupt electrostatic interactions that can cause non-specific binding.[10][13]
-
pH: Adjust the pH of your buffer. The charge of both your target and the inhibitor can be influenced by pH, affecting non-specific interactions.[10][12]
-
-
Add a Detergent: For issues related to hydrophobic interactions, consider adding a non-ionic detergent like Tween 20 or Triton X-100 (typically at a low concentration like 0.01-0.05%) to your buffer.[9][12]
-
Issue 2: Inconsistent results in cell-based assays.
-
Question: My results with this compound in cell-based assays are not consistent. Could non-specific binding be the culprit?
-
Answer: Yes, inconsistent results can be a sign of non-specific binding or off-target effects. Here is how to investigate and mitigate this:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This will help you determine if the observed effect is specific to the intended target.[9]
-
Validate with a Second Inhibitor: Use another CCR2 inhibitor with a different chemical structure. If both compounds produce the same biological effect, it is more likely to be an on-target effect.[9]
-
Target Knockdown/Knockout: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CCR2 expression. If the effect of this compound is diminished in these cells, it confirms on-target activity.[9]
-
Control Vehicle Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is low (ideally below 0.1%) and consistent across all experimental conditions, including untreated controls.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| MCP-1-induced Ca2+ mobilization | hCCR2-CHO cells | 13 ± 1 nM | [2] |
| MCP-1-induced Ca2+ mobilization | THP-1 cells | 13 ± 2 nM | [2] |
| MCP-1-induced Ca2+ mobilization | Human blood monocytes | 43 ± 4 nM | [2] |
| MCP-1-induced [35S]GTPγS binding | hCCR2-CHO cell membranes | 38 ± 9 nM | [2] |
| 125I-MCP-1 Binding | Human monocytes | 0.4 µM | [1] |
| Chemotaxis toward MCP-1 | Human PBMC | 97 ± 16 nM | [2] |
Experimental Protocols
Protocol 1: General Assay Buffer Optimization to Reduce Non-Specific Binding
This protocol provides a general framework for optimizing your assay buffer to minimize non-specific binding of this compound.
-
Prepare a Baseline Buffer: Start with a standard physiological buffer (e.g., PBS or HBSS).
-
Test a Range of Blocking Agents:
-
Prepare aliquots of your baseline buffer containing different concentrations of BSA (e.g., 0.1%, 0.5%, 1%).
-
Run your assay with and without this compound in each buffer condition to assess the impact on background signal.
-
-
Vary the Ionic Strength:
-
Prepare buffers with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM) in addition to the optimized BSA concentration.
-
Evaluate the effect on the signal-to-noise ratio in your assay.
-
-
Introduce a Non-Ionic Detergent:
-
If hydrophobic interactions are suspected, add a low concentration of Tween 20 or Triton X-100 (e.g., 0.01%, 0.05%) to the optimized buffer from the previous steps.
-
Assess for any further reduction in non-specific binding.
-
-
Final Buffer Selection: Choose the buffer composition that provides the lowest background signal without significantly affecting the specific binding of this compound to CCR2.
Visualizations
Diagram 1: Simplified CCR2 Signaling Pathway
Caption: Simplified signaling cascade initiated by MCP-1 binding to the CCR2 receptor.
Diagram 2: Experimental Workflow for Assessing Non-Specific Binding
Caption: A logical workflow for troubleshooting and mitigating non-specific binding in experiments.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. biorxiv.org [biorxiv.org]
- 6. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. benchchem.com [benchchem.com]
interpreting JNJ-27141491 dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-27141491.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] It functions as a noncompetitive antagonist, meaning it inhibits the receptor's function in a way that is not overcome by increasing the concentration of the natural ligand, such as Monocyte Chemoattractant Protein-1 (MCP-1).[1][3] Its mode of action is characterized by being insurmountable and reversible.[1]
Q2: What are the typical IC50 values I should expect to see in my in vitro assays?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the specific assay and cell type used. Below is a summary of reported IC50 values from various functional assays.
Q3: I am not seeing the expected level of inhibition in my experiments. What are some common troubleshooting steps?
Several factors could contribute to lower-than-expected inhibition:
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity. It is soluble in DMSO and ethanol.[4]
-
Cell System: this compound is highly selective for human CCR2 and has been shown to be significantly less effective on mouse, rat, and dog CCR2.[1] Confirm that your experimental system expresses human CCR2. For in vivo studies, transgenic mice expressing human CCR2 have been successfully used.[1]
-
Assay Conditions: Optimize your assay conditions, including cell density, ligand concentration (e.g., MCP-1), and incubation times. As a noncompetitive antagonist, the inhibitory effect of this compound should not be surmounted by high concentrations of MCP-1.[1]
-
Vehicle Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) in your assay does not exceed a level that affects cell viability or receptor signaling.
Q4: Can this compound be used in animal models?
Yes, this compound is orally active and has been demonstrated to be effective in vivo.[1][2] However, due to its species selectivity, it is crucial to use an animal model that expresses human CCR2.[1] For instance, studies have successfully used transgenic mice in which the murine CCR2 gene was replaced with its human counterpart.[1] In such models, oral administration of this compound has been shown to dose-dependently inhibit monocyte and neutrophil recruitment.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Ligand | IC50 | Reference |
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 nM | [2] |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 nM | [2][4] |
| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 nM | [2] |
| Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 nM | [2] |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM | [2] |
| ¹²⁵I-MCP-1 Binding | Human monocytes | MCP-1 | 0.4 µM | [1] |
Table 2: In Vivo Dose-Response of this compound in hCCR2 Knock-in Mice
| Administration | Dose Range | Effect | Model | Reference |
| Oral (q.d. or b.i.d.) | 5-40 mg/kg | Dose-dependent inhibition of monocyte and neutrophil recruitment | mMCP-1/LPS-induced pulmonary inflammation | [1][2] |
| Oral (q.d.) | 20 mg/kg | Significantly delayed onset and temporarily reduced neurological signs | Experimental Autoimmune Encephalomyelitis (EAE) | [1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for measuring the effect of this compound on MCP-1-induced intracellular calcium mobilization in a human CCR2-expressing cell line (e.g., hCCR2-CHO or THP-1).
-
Cell Preparation:
-
Culture human CCR2-expressing cells to a sufficient density.
-
Harvest cells and wash with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend in the assay buffer.
-
-
Compound and Ligand Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of human MCP-1 in a suitable buffer. Dilute to a working concentration that elicits a submaximal response (e.g., EC80) for optimal detection of inhibition.
-
-
Assay Execution:
-
Aliquot the dye-loaded cells into a microplate compatible with a fluorescence plate reader.
-
Add the diluted this compound or vehicle control to the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the microplate into the fluorescence reader and measure the baseline fluorescence.
-
Add the MCP-1 solution to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (e.g., peak fluorescence minus baseline fluorescence) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: CCR2 signaling pathway and its inhibition by this compound.
Caption: Workflow for a calcium mobilization assay to determine IC50.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
JNJ-27141491 species cross-reactivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-27141491. The information addresses common issues, particularly those related to species cross-reactivity, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no effect of this compound in my mouse/rat/dog cell-based assays?
A1: this compound is a potent and selective antagonist of the human C-C chemokine receptor 2 (hCCR2). It exhibits significantly lower activity against CCR2 from other species such as mouse, rat, and dog. This is a known species cross-reactivity issue. Studies have shown that this compound fails to significantly affect MCP-1 binding to mouse, rat, and dog cells, with an IC50 value greater than 10 µM.[1][2] For human monocytes, the IC50 for blocking MCP-1 binding is approximately 0.4 µM.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound is a noncompetitive and orally active functional antagonist of human CCR2.[1][2][3] Its inhibition of CCR2 function is insurmountable and reversible.[1][2] It effectively suppresses hCCR2-mediated in vitro functions, including MCP-1-induced GTPγS binding, calcium mobilization in response to MCP-1, MCP-3, and MCP-4, and leukocyte chemotaxis towards MCP-1.[1][2]
Q3: How can I test the efficacy of this compound in an in vivo model if it doesn't react with rodent CCR2?
A3: To overcome the lack of cross-reactivity in rodent models, the recommended approach is to use transgenic mice in which the native mouse CCR2 gene has been replaced with the human CCR2 gene (hCCR2 knock-in mice).[1][2] In these mice, orally administered this compound has been shown to be effective.[1][3]
Q4: What are the expected IC50 values for this compound in human-based in vitro assays?
A4: The IC50 values for this compound in various human CCR2-mediated functional assays are in the nanomolar range. For instance, it inhibits MCP-1-induced Ca2+ mobilization in hCCR2-CHO cells with an IC50 of 13 nM.[3][4] The IC50 for inhibiting chemotaxis of human peripheral blood mononuclear cells (PBMCs) toward MCP-1 is approximately 97 nM.[3]
Q5: Is this compound selective for CCR2?
A5: Yes, this compound is reported to be highly selective for CCR2. It has been shown to have little to no effect on the function of other chemokine receptors tested, including CCR1, CCR3-8, and CXCR1-3.[1][4]
Troubleshooting Guides
Problem: No inhibition observed in a non-human in vitro chemotaxis assay.
-
Cause: This is the expected result due to the species-specific activity of this compound. The compound is a potent antagonist of human CCR2 but does not effectively block CCR2 from common preclinical species like mice, rats, or dogs.
-
Solution:
-
Confirm the species of the cells used in your assay.
-
Switch to a human cell line (e.g., THP-1 cells) or primary human monocytes that endogenously express CCR2.
-
Alternatively, use a cell line recombinantly expressing human CCR2 (e.g., hCCR2-CHO cells).
-
Problem: Inconsistent results in in vivo studies with standard mouse models.
-
Cause: The lack of cross-reactivity of this compound with murine CCR2 will result in a lack of efficacy in wild-type mouse models.
-
Solution:
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound on CCR2 Function
| Assay | Cell Type/System | Species | IC50 Value | Reference |
| MCP-1 Binding | Monocytes | Human | 0.4 µM | [1][2] |
| Cells | Mouse, Rat, Dog | > 10 µM | [1][2] | |
| Ca2+ Mobilization | hCCR2-CHO cells | Human | 13 nM | [3][4] |
| THP-1 cells | Human | 13 nM | [3] | |
| Blood Monocytes | Human | 43 nM | [3] | |
| GTPγS Binding | hCCR2-CHO cell membranes | Human | 38 nM | [3] |
| Chemotaxis | Human PBMC | Human | 97 nM | [3] |
Table 2: In Vivo Efficacy of this compound in hCCR2 Knock-in Mice
| Model | Dosing Regimen | Effect | Reference |
| mMCP-1/LPS-induced leukocyte recruitment | 5-40 mg/kg q.d. or b.i.d. (oral) | Dose-dependent inhibition of monocyte and neutrophil recruitment. | [1][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg q.d. (oral) | Significantly delayed onset and temporarily reduced neurological signs. | [1][3] |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit MCP-1-induced intracellular calcium mobilization in cells expressing human CCR2.
-
Cell Preparation:
-
Use either Chinese Hamster Ovary (CHO) cells stably transfected with human CCR2 (hCCR2-CHO) or a human cell line endogenously expressing CCR2 (e.g., THP-1).
-
Culture cells to an appropriate density.
-
On the day of the experiment, harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for receptor binding.
-
-
Signal Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a solution of MCP-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
-
Data Analysis:
-
Calculate the increase in fluorescence (peak minus baseline) for each well.
-
Plot the percentage of inhibition of the MCP-1 response against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ 27141491 | CAS 871313-59-6 | JNJ27141491 | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to JNJ-27141491 and Other CCR2 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) antagonist JNJ-27141491 against other notable alternatives in the field. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
The chemokine receptor CCR2, and its primary ligand CCL2 (also known as MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in oncology, making CCR2 a compelling therapeutic target. A number of small molecule antagonists have been developed to block this pathway, each with distinct pharmacological profiles. This guide focuses on this compound and provides a comparative overview with other well-characterized CCR2 antagonists such as INCB3344, CCX140-B, and MK-0812.
Mechanism of Action: A Key Differentiator
A primary distinction among CCR2 antagonists lies in their mechanism of action. This compound is characterized as a noncompetitive, functional antagonist of human CCR2.[1][2][3][4] This means it inhibits receptor function in a manner that is not surmountable by increasing concentrations of the natural ligand, CCL2.[1][2][4] This is in contrast to competitive antagonists, which bind to the same site as the endogenous ligand and whose inhibitory effect can be overcome by high concentrations of the agonist. For instance, INCB3344 is described as a competitive inhibitor. This difference in binding and inhibition mode can have significant implications for in vivo efficacy and pharmacodynamics.
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro potency of this compound and other selected CCR2 antagonists based on publicly available data. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of In Vitro Potency (IC50) of CCR2 Antagonists
| Compound | Target/Assay | Cell Line/System | IC50 (nM) | Species Specificity | Reference |
| This compound | MCP-1-induced Ca2+ mobilization | hCCR2-CHO cells | 13 | Human | [3] |
| MCP-1-induced Ca2+ mobilization | THP-1 cells | 13 | Human | [3] | |
| MCP-1-induced Ca2+ mobilization | Human monocytes | 43 | Human | [3] | |
| [35S]GTPγS binding | hCCR2-CHO membranes | 38 | Human | [3] | |
| Chemotaxis towards MCP-1 | Human PBMC | 97 | Human | [3] | |
| 125I-MCP-1 binding | Human monocytes | 400 | Human | [1][2][4] | |
| 125I-MCP-1 binding | Mouse, rat, dog cells | >10,000 | Low rodent/canine activity | [1][2][4] | |
| INCB3344 | MCP-1 binding | hCCR2 | 5.1 | Human | [5] |
| MCP-1 binding | mCCR2 | 9.5 | Murine | [5] | |
| Chemotaxis | hCCR2 | 3.8 | Human | [5] | |
| Chemotaxis | mCCR2 | 7.8 | Murine | [5] | |
| MK-0812 | 125I-MCP-1 binding | Isolated monocytes | 4.5 | Human | [6] |
| Monocyte shape change | Whole blood | 8 | Human | [6] | |
| MCP-1 mediated response | 3.2 | Human | [6] | ||
| CCX140-B | Data not publicly available in nM | Human |
Table 2: Selectivity Profile of this compound
| Compound | Receptors Tested | Outcome | Reference |
| This compound | CCR1, CCR3-8, CXCR1-3 | Little to no effect |
In Vivo Efficacy
This compound has demonstrated oral anti-inflammatory activity in transgenic mice expressing human CCR2.[1][2][4] Due to its low affinity for rodent CCR2, in vivo studies necessitated the use of these humanized models.[1][2][4] In a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with this compound significantly delayed the onset and reduced the severity of neurological signs.[1][2][4]
Similarly, other CCR2 antagonists have shown efficacy in various preclinical models. For instance, INCB3344, which is active against both human and murine CCR2, has been shown to be effective in rodent models of multiple sclerosis and inflammatory arthritis.[7][8] CCX140-B has been investigated in models of diabetic nephropathy, where it demonstrated a reduction in albuminuria.[9][10] MK-0812 has been shown to reduce the frequency of circulating monocytes in vivo.[6]
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This primarily involves the coupling to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. More critically, the dissociation of G protein subunits activates downstream pathways pivotal for cell migration and survival, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway.
References
- 1. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JNJ-27141491 and Cenicriviroc for Preclinical Research
This guide provides a detailed comparison of two chemokine receptor antagonists, JNJ-27141491 and cenicriviroc, to assist researchers, scientists, and drug development professionals in their preclinical research endeavors. The information presented is based on publicly available experimental data.
Overview and Mechanism of Action
This compound is a selective, noncompetitive, and orally active functional antagonist of the human C-C chemokine receptor 2 (CCR2). Its mechanism involves the inhibition of CCR2 function in a manner that is both insurmountable and reversible. By targeting CCR2, this compound effectively blocks the signaling induced by monocyte chemoattractant proteins (MCPs) such as MCP-1, -3, and -4. This interference with the CCR2 signaling pathway disrupts the activation and recruitment of inflammatory leukocytes to sites of inflammation.
Cenicriviroc (CVC) is an orally administered small molecule that functions as a dual antagonist of both CCR2 and C-C chemokine receptor 5 (CCR5)[1]. This dual antagonism allows cenicriviroc to modulate inflammatory responses mediated by both of these key chemokine receptors. In the context of liver disease, antagonism of CCR2 is expected to reduce the recruitment of inflammatory monocytes and macrophages, while CCR5 antagonism may also impact the migration and activation of hepatic stellate cells, which are key drivers of fibrosis[2]. Cenicriviroc has been investigated in clinical trials for non-alcoholic steatohepatitis (NASH) with liver fibrosis[1].
In Vitro and Ex Vivo Activity
The following tables summarize the available quantitative data on the in vitro and ex vivo activities of this compound and cenicriviroc.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type/System | Ligand | IC50 (nM) |
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 |
| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 |
| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 |
| Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 |
| ¹²⁵I-MCP-1 Binding | Human monocytes | MCP-1 | 400 |
Data sourced from MedchemExpress and ResearchGate.
Table 2: In Vitro and Ex Vivo Activity of Cenicriviroc
| Assay/Parameter | Target | Cell Type/System | Potency/Occupancy |
| Antiviral Activity (EC₅₀) | HIV-2 R5-tropic isolates | PBMCs | 0.03 - 0.98 nM |
| Receptor Occupancy | CCR2 | Human monocytes | ~98% at 6 nmol/L |
| Receptor Occupancy | CCR5 | Human CD4⁺ and CD8⁺ T-cells | ≥90% at 2.3-3.1 nmol/L |
| General Potency | CCR2/CCR5 | Various | Nanomolar potency |
Data sourced from PLOS One and Taylor & Francis.[3][4]
In Vivo Preclinical Efficacy
This compound has demonstrated oral anti-inflammatory activity in a transgenic mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Due to its lack of activity against murine CCR2, these studies were conducted in transgenic mice expressing the human CCR2 receptor.
Table 3: In Vivo Efficacy of this compound in a Transgenic hCCR2 Mouse Model of EAE
| Dose | Outcome |
| 20 mg/kg q.d. | Significantly delayed onset and temporarily reduced neurological signs |
Data sourced from the Journal of Pharmacology and Experimental Therapeutics.
Cenicriviroc has been evaluated in several preclinical models of liver and kidney fibrosis, demonstrating its antifibrotic and anti-inflammatory effects.
Table 4: In Vivo Efficacy of Cenicriviroc in Animal Models of Fibrosis
| Model | Animal | Key Findings |
| Thioacetamide-induced liver fibrosis | Rat | Significant reductions in collagen deposition |
| Diet-induced NASH | Mouse | Significant reductions in collagen deposition and NAFLD activity score |
| Unilateral Ureteral Obstruction (kidney fibrosis) | Mouse | Attenuated UUO-induced increases in renal cortical fibrosis |
Data sourced from PLOS One.[5][6]
Clinical Trial Data (Cenicriviroc)
Cenicriviroc has undergone extensive clinical evaluation for the treatment of NASH with liver fibrosis in studies such as the Phase 2b CENTAUR trial and the Phase 3 AURORA trial.
Table 5: Key Efficacy Endpoints from the CENTAUR and AURORA trials for Cenicriviroc
| Trial | Endpoint | Cenicriviroc Group | Placebo Group | P-value |
| CENTAUR (Year 1) | ≥1-stage improvement in fibrosis and no worsening of steatohepatitis | 20% | 10% | 0.02 |
| AURORA (Month 12) | ≥1-stage improvement in fibrosis without worsening of steatohepatitis | 22.3% | 25.5% | 0.21 |
Data sourced from various clinical trial publications.[2]
Signaling Pathways
The following diagrams illustrate the signaling pathways of CCR2 and CCR5, which are the targets of this compound and cenicriviroc.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cenicriviroc, a Novel CCR5 (R5) and CCR2 Antagonist, Shows In Vitro Activity against R5 Tropic HIV-2 Clinical Isolates | PLOS One [journals.plos.org]
- 4. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 5. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Validating JNJ-27141491: A Comparative Analysis with CCR2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of JNJ-27141491, a noncompetitive antagonist of the human chemokine receptor CCR2, with the phenotype of CCR2 knockout animal models. The objective is to validate that the therapeutic effects of this compound are directly attributable to the inhibition of the CCR2 signaling pathway, a critical step in drug development and target validation.
Introduction to this compound and CCR2
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in regulating the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound is a potent and selective noncompetitive antagonist of human CCR2, demonstrating promise as a therapeutic agent for such conditions.[1][2] A key characteristic of this compound is its high specificity for human CCR2, with negligible activity against rodent CCR2.[1][2] This necessitated the development of humanized mouse models, specifically human CCR2 knock-in mice, for in vivo evaluation.[1][2]
Comparison of In Vivo Efficacy: this compound vs. CCR2 Knockout
To validate that the pharmacological action of this compound recapitulates the genetic deletion of its target, this guide compares the reported effects of the compound in human CCR2 knock-in mice with the established phenotype of CCR2 knockout mice.
Table 1: Comparison of Phenotypes in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Feature | This compound-Treated Human CCR2 Knock-in Mice | CCR2 Knockout Mice |
| Disease Onset | Significantly delayed[1][2] | Resistant to EAE induction[3] |
| Clinical Score | Temporarily reduced neurological signs[1][2] | Markedly reduced disease severity |
| Monocyte Recruitment | Inhibition of monocyte and neutrophil recruitment to the central nervous system | Defective monocyte recruitment during immune responses[3] |
Table 2: Effects on Monocyte Recruitment and Inflammation
| Feature | This compound-Treated Human CCR2 Knock-in Mice | CCR2 Knockout Mice |
| Monocyte/Macrophage Infiltration | Dose-dependent inhibition of monocyte and neutrophil recruitment to the alveolar space in response to mMCP-1/LPS instillation[1][2] | Reduced peritoneal macrophage recruitment in response to thioglycollate treatment[3] |
| Inflammatory Response | Oral anti-inflammatory activity observed in transgenic hCCR2-expressing mice[1] | Altered inflammatory responses, with defective delayed-type hypersensitivity and Th1-type cytokine production[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR2 signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit MCP-1-induced intracellular calcium release in CCR2-expressing cells.
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) or a cell line stably expressing human CCR2 in appropriate media.
-
Cell Preparation: On the day of the assay, harvest cells and resuspend them in a physiological buffer (e.g., HBSS) containing a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM). Incubate to allow dye loading.
-
Compound Incubation: Plate the dye-loaded cells into a 96-well or 384-well plate. Add varying concentrations of this compound or vehicle control and incubate for a specified period.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader with an automated injection system to add a pre-determined concentration of MCP-1 to the wells.
-
Data Analysis: Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration. Calculate the IC50 value for this compound by plotting the inhibition of the calcium response against the compound concentration.
Chemotaxis Assay
This assay assesses the effect of this compound on the migration of CCR2-expressing cells towards an MCP-1 gradient.
-
Cell Preparation: Prepare a single-cell suspension of a human monocytic cell line or primary human monocytes in a serum-free medium.
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (typically 5 µm pores for monocytes).
-
Chemoattractant and Inhibitor: In the lower chamber, add MCP-1 at a concentration known to induce maximal chemotaxis. In the upper chamber, add the cell suspension pre-incubated with different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 2-4 hours).
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescently-labeled cell population and measuring the fluorescence in the lower chamber.
-
Data Analysis: Determine the inhibitory effect of this compound on cell migration and calculate the IC50 value.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a model of multiple sclerosis.
-
Animal Model: Use human CCR2 knock-in mice.
-
EAE Induction: Induce EAE by immunization with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[4]
-
Treatment: Administer this compound or vehicle orally at a specified dose and frequency, starting before or at the time of disease onset.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[5]
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination, and for flow cytometric analysis of immune cell infiltration.
-
Data Analysis: Compare the disease incidence, onset, and severity between the this compound-treated and vehicle-treated groups.
Conclusion
The data presented in this guide demonstrate a strong correlation between the pharmacological effects of this compound in human CCR2 knock-in mice and the phenotype of CCR2 knockout mice. Both interventions lead to a significant reduction in monocyte/macrophage recruitment and amelioration of disease in a model of autoimmune inflammation. This comparative analysis provides robust validation that this compound exerts its therapeutic effects through the specific antagonism of the CCR2 signaling pathway. These findings underscore the potential of this compound as a targeted therapy for CCR2-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]
- 5. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
JNJ-27141491: A Profile of a Selective CCR2 Chemokine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of JNJ-27141491, a potent and orally active antagonist of the human chemokine receptor CCR2. The data presented herein is compiled from publicly available pharmacological studies to facilitate an objective comparison with other chemokine receptor modulators.
Selectivity Profile of this compound
This compound has been characterized as a highly selective, noncompetitive antagonist of the human CCR2 receptor.[1][2] In a variety of in vitro functional assays, it has demonstrated potent inhibition of CCR2-mediated signaling with IC50 values in the nanomolar range.
The selectivity of this compound has been assessed against a panel of other human chemokine receptors. In these studies, the compound showed little to no inhibitory activity against CCR1, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CXCR1, CXCR2, and CXCR3 at concentrations significantly higher than its IC50 for CCR2, underscoring its specificity for CCR2.
| Receptor | Assay Type | Cell Type | Ligand | IC50 (nM) | Reference |
| hCCR2 | [35S]GTPγS Binding | CHO-hCCR2 membranes | MCP-1 | 38 ± 9 | [1] |
| hCCR2 | Ca2+ Mobilization | CHO-hCCR2 cells | MCP-1 | 13 ± 1 | [1] |
| hCCR2 | Ca2+ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 | [1] |
| hCCR2 | Ca2+ Mobilization | Human Monocytes | MCP-1 | 43 ± 4 | [1] |
| hCCR2 | Chemotaxis | Human PBMCs | MCP-1 | 97 ± 16 | [1] |
| hCCR1, hCCR3-8, hCXCR1-3 | Functional Assays | Various | Respective Ligands | >10,000 |
Table 1: In Vitro Inhibitory Activity of this compound against Human Chemokine Receptors. Data are presented as the mean ± SEM of the half-maximal inhibitory concentration (IC50) from multiple experiments.
Experimental Methodologies
The following are detailed descriptions of the key experimental protocols used to determine the selectivity profile of this compound.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to chemokine receptors upon ligand binding.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (CHO-hCCR2) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µg/ml saponin, pH 7.4.
-
Reaction Mixture: Membranes are incubated with 0.1 nM [³⁵S]GTPγS, 3 µM GDP, the CCR2 ligand (e.g., MCP-1) at its EC₈₀ concentration, and varying concentrations of this compound.
-
Incubation: The reaction is carried out for 60 minutes at 30°C.
-
Termination and Detection: The reaction is stopped by rapid filtration through a glass fiber filter plate. The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific agonist-induced [³⁵S]GTPγS binding (IC50) is calculated.
Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: CHO-hCCR2 cells, the human monocytic cell line THP-1, or isolated human peripheral blood monocytes (PBMCs) are used. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 60 minutes at 37°C.
-
Assay Buffer: The assay is performed in a buffer such as Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
Ligand Stimulation: The appropriate chemokine ligand (e.g., MCP-1 for CCR2) at its EC₈₀ concentration is added to the cells.
-
Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by calculating the concentration of this compound that causes a 50% reduction in the agonist-induced calcium flux.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation: Human PBMCs are isolated from whole blood using density gradient centrifugation.
-
Assay System: A Boyden chamber or a similar transwell system with a porous membrane (e.g., 5 µm pores) is used.
-
Assay Setup: The lower chamber of the transwell is filled with assay medium containing the chemoattractant (e.g., MCP-1). The upper chamber is seeded with PBMCs that have been pre-incubated with varying concentrations of this compound.
-
Incubation: The plate is incubated for 90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a flow cytometer or by lysing the migrated cells and quantifying a cellular component (e.g., using a fluorescent dye like CyQuant).
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits cell migration by 50%.
Visualizing the Science
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: CCR2 signaling pathway upon ligand binding and its inhibition by this compound.
Caption: Experimental workflow for the monocyte chemotaxis assay.
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CCR2 Antagonists for Researchers
The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a multitude of inflammatory and fibrotic diseases. Its pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation has driven the development of numerous small-molecule antagonists. This guide provides a comparative overview of key CCR2 antagonists, presenting preclinical and clinical data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Preclinical Potency and Selectivity of CCR2 Antagonists
The in vitro potency of CCR2 antagonists is a critical determinant of their potential therapeutic efficacy. This is typically assessed through various assays, including radioligand binding, calcium flux, and chemotaxis assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A recent study directly compared ten existing human CCR2 antagonists in a calcium influx assay, identifying MK-0812 as the most potent inhibitor among the tested compounds[1]. The following table summarizes the available preclinical data for several prominent CCR2 antagonists. It is important to note that direct comparisons of IC50 values should be made with caution, as variations in experimental conditions and assay types can influence the results.
| Compound Name | Target(s) | Assay Type | Species | IC50 (nM) | Reference |
| MK-0812 | CCR2 | Calcium Influx | Human | Most potent of 10 tested | [1] |
| CCR2 | MCP-1 Shape Change | Rhesus | 8 | ||
| CCR2 | 125I-MCP-1 Binding | Human | 4.5 | ||
| BMS CCR2 22 | CCR2 | 125I-CCL2 Binding | Human | 5.1 | [2] |
| CCR2 | Calcium Flux | Human | 18 | [2] | |
| CCR2 | Chemotaxis | Human | 1 | [2] | |
| AZD2423 | CCR2 | Calcium Flux | Human | 1.2 | [2] |
| INCB3284 | CCR2 | 125I-MCP-1 Binding | Human | 3.7 | [2] |
| CCX140-B | CCR2 | Chemotaxis | Human | 8 | |
| CCR2 | Calcium Mobilization | Human | 3 | ||
| CCR2 | 125I-CCL2 Binding | Human | 17 | ||
| Cenicriviroc (CVC) | CCR2/CCR5 | Not Specified | Human | Nanomolar potency | [3] |
| RS102895 | CCR2 | Not Specified | Human | 360 | [2] |
| TAK-779 | CCR5/CXCR3 | Not Specified | Human | Ki of 1.1 for CCR5 | [2] |
| RO5234444 | CCR2 | Not Specified | Human | 22 | [2] |
| CCR2 | Not Specified | Mouse | 161 | [2] |
Clinical Trial Landscape of CCR2 Antagonists
While numerous CCR2 antagonists have entered clinical development, head-to-head comparative trials are currently lacking. The following table summarizes the key findings from placebo-controlled trials for several CCR2 antagonists across different disease indications.
| Compound Name | Indication | Phase | Key Findings | Reference |
| CCX140-B | Diabetic Nephropathy | II | Statistically significant reduction in urinary albumin-to-creatinine ratio (UACR) at 52 weeks with a 5 mg daily dose added to standard of care.[1][4][5] The 10 mg dose did not show greater improvement.[1][5] | [1][4][5] |
| Cenicriviroc (CVC) | Nonalcoholic Steatohepatitis (NASH) with Fibrosis | IIb (CENTAUR) | At year 1, a significantly greater proportion of patients on CVC (20%) achieved at least a one-stage improvement in fibrosis without worsening of NASH compared to placebo (10%).[6] However, the primary endpoint of a 2-point improvement in NAS without worsening fibrosis was not met.[6] | [6] |
| Nonalcoholic Steatohepatitis (NASH) with Fibrosis | III (AURORA) | The study did not meet its primary endpoint of fibrosis improvement of at least one stage without worsening of steatohepatitis at month 12. | ||
| PF-04634817 | Diabetic Nephropathy | II | The trial was discontinued due to modest efficacy. A placebo-adjusted reduction in UACR of 8.2% was observed at 12 weeks, which was not deemed clinically significant. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and evaluation process for CCR2 antagonists, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: A simplified diagram of the CCR2 signaling cascade initiated by CCL2 binding.
Caption: A typical workflow for the preclinical characterization of novel CCR2 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summarized protocols for key in vitro assays used to characterize CCR2 antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for CCR2 by measuring its ability to displace a radiolabeled ligand.
-
Cells: A cell line endogenously or recombinantly expressing human CCR2 (e.g., THP-1 monocytes or U2OS-CCR2).
-
Radioligand: Typically 125I-labeled CCL2.
-
Procedure:
-
Preparation: Cell membranes or whole cells are prepared in a suitable binding buffer.
-
Incubation: A constant concentration of the radioligand is incubated with the cell preparation in the presence of varying concentrations of the unlabeled test compound. A parallel incubation with a high concentration of an unlabeled standard CCR2 ligand is used to determine non-specific binding.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes or whole cells.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by CCL2 binding to CCR2.
-
Cells: CCR2-expressing cells (e.g., THP-1 or CHO-CCR2).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a CCL2 solution at a concentration that elicits a submaximal response (EC80).
-
Procedure:
-
Cell Loading: Cells are loaded with the calcium-sensitive dye.
-
Pre-incubation: The loaded cells are pre-incubated with varying concentrations of the test antagonist.
-
Stimulation: The baseline fluorescence is measured, after which the CCL2 solution is added to the cells.
-
Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the CCL2-induced calcium signal. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Chemotaxis Assay
This assay directly measures the functional consequence of CCR2 antagonism by assessing the inhibition of CCL2-directed cell migration.
-
Cells: Primary monocytes or a monocytic cell line (e.g., THP-1).
-
Apparatus: A Boyden chamber or a modern equivalent (e.g., Transwell inserts) with a porous membrane.
-
Procedure:
-
Setup: The lower chamber of the apparatus is filled with media containing CCL2 as a chemoattractant.
-
Cell Treatment: Cells are pre-incubated with various concentrations of the CCR2 antagonist.
-
Migration: The treated cells are placed in the upper chamber. The apparatus is then incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence.
-
Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration relative to the control (no antagonist). The IC50 value is then determined from the dose-response curve.
-
References
- 1. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right CCR2 Antagonist for Your Experiment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of diseases, including inflammatory disorders, autoimmune diseases, atherosclerosis, and cancer, making CCR2 a compelling target for therapeutic intervention. Selecting the most appropriate CCR2 antagonist for a given experiment is crucial for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of commercially available CCR2 antagonists, supported by experimental data, to aid researchers in making an informed decision.
Performance Comparison of CCR2 Antagonists
The potency and selectivity of CCR2 antagonists are critical parameters for their application in research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several widely used CCR2 antagonists against human, mouse, and rat CCR2. Where available, selectivity against the closely related chemokine receptors CCR1 and CCR5 is also included.
| Antagonist | Human CCR2 IC50 (nM) | Mouse CCR2 IC50 (nM) | Rat CCR2 IC50 (nM) | CCR1 Selectivity | CCR5 Selectivity | Key Features |
| INCB3344 | 5.1 (Binding)[1][2], 3.8 (Chemotaxis)[1][2] | 9.5 (Binding)[1][2], 7.8 (Chemotaxis)[1][2] | 7.3 (Binding) | >100-fold vs hCCR1[1] | >100-fold vs hCCR5[1] | Potent and selective antagonist for human and murine CCR2. Orally bioavailable.[1][3] |
| PF-04136309 | 5.2[4] | 17[4] | 13[4] | High | Not specified | Potent, selective, and orally bioavailable.[4] |
| MK-0812 | 4.5 (Binding)[5], 3.2 (Shape Change)[5] | 5 (Chemotaxis)[6] | Not specified | Not specified | Dual CCR2/CCR5 antagonist[7] | Potent dual antagonist of CCR2 and CCR5.[7] |
| RS 504393 | 89 (Binding)[8], 98 (Binding)[9][10][11] | Not specified | Not specified | >1000-fold vs hCCR1[9][10][11][12] | Not specified | Highly selective for CCR2 over CCR1.[9][10][11][12] |
| CCX140-B | 17 (Binding)[13], 3 (Ca2+ mobilization)[13], 8 (Chemotaxis)[13] | Low affinity[14] | Not specified | Selective | CCR5-inert[7] | Potent and selective for human CCR2.[13] |
| CCX872 | Not specified | Not specified | Not specified | Not specified | Not specified | Used in in vivo cancer models.[15] |
| Cenicriviroc | Not specified | Not specified | Not specified | Not specified | Dual CCR2/CCR5 antagonist with nanomolar potency | Oral dual antagonist of CCR2 and CCR5. |
Note: IC50 values can vary depending on the assay format (e.g., binding, chemotaxis, calcium mobilization) and the cell line used. It is recommended to consult the original publications for detailed experimental conditions.
Key Experimental Protocols
Accurate evaluation of CCR2 antagonist performance relies on standardized and well-defined experimental protocols. Below are detailed methodologies for three key in vitro assays.
CCR2 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental workflow for a CCR2 radioligand binding assay.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing CCR2 (e.g., WEHI-274.1 murine monocytic cell line).
-
Radioligand: 125I-labeled CCL2.
-
Assay Buffer: RPMI 1640 supplemented with 1% BSA.
-
Wash Buffer: Ice-cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to an appropriate density. Harvest and resuspend the cells in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate: assay buffer (for total binding), a high concentration of unlabeled CCL2 (for non-specific binding), and serial dilutions of the test antagonist.
-
Add the radiolabeled CCL2 to all wells.
-
Initiate the binding reaction by adding the cell suspension to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Experimental workflow for a chemotaxis assay.
Materials:
-
Cells: A monocytic cell line (e.g., THP-1) or primary monocytes.
-
Chemoattractant: Recombinant human CCL2.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: Typically with a 5 µm pore size.
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
Procedure:
-
Cell Preparation: Culture cells and resuspend them in assay medium.
-
Compound Pre-incubation: Incubate the cells with various concentrations of the CCR2 antagonist for a defined period (e.g., 30 minutes) at 37°C.
-
Assay Setup: Add assay medium containing CCL2 to the lower wells of a Transwell plate. Place the inserts into the wells and add the pre-incubated cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 2-4 hours).
-
Quantification: Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a fluorescence-based method.
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the positive control (CCL2 alone). Determine the IC50 value from the dose-response curve.
Calcium Mobilization Assay
This assay measures the ability of a CCR2 antagonist to block the CCL2-induced increase in intracellular calcium concentration, a key downstream signaling event.
Experimental workflow for a calcium mobilization assay.
Materials:
-
Cells: A cell line expressing CCR2.
-
Calcium-sensitive dye: E.g., Fluo-4 AM or a commercially available kit like the FLIPR Calcium Assay Kit.[7][15]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[7]
-
Fluorescence Plate Reader: With liquid handling capabilities (e.g., FLIPR, FlexStation).[7]
Procedure:
-
Cell Plating: Seed CCR2-expressing cells into a 96- or 384-well plate and culture overnight.[7]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.[7]
-
Assay: Place the plate in a fluorescence plate reader.
-
Add the CCR2 antagonist at various concentrations to the wells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Inject CCL2 into the wells to stimulate the cells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration to determine the IC50 value.
CCR2 Signaling Pathway and Antagonist Selection
A thorough understanding of the CCR2 signaling pathway is essential for interpreting experimental results and selecting the most appropriate antagonist.
Simplified CCR2 signaling pathway.
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates the Gαi subunit, leading to the initiation of several downstream signaling cascades.[12] These include the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium and activation of protein kinase C (PKC), and the PI3K/Akt and MAPK pathways, which are crucial for cell survival, proliferation, and migration.[12] CCR2 activation can also trigger the JAK/STAT pathway.[12]
When choosing a CCR2 antagonist, consider the following:
Logical flow for selecting a CCR2 antagonist.
-
Potency: For in vitro assays, a highly potent antagonist will allow for the use of lower concentrations, minimizing potential off-target effects.
-
Selectivity: If the goal is to specifically inhibit CCR2 signaling, a highly selective antagonist like RS 504393 or CCX140-B is preferable.[7][12] However, in some contexts, dual inhibition of CCR2 and CCR5 with compounds like MK-0812 or Cenicriviroc may be desirable, as CCR5 is also involved in inflammatory cell recruitment.[7]
-
Species Cross-Reactivity: For studies involving animal models, it is crucial to select an antagonist with demonstrated activity against the CCR2 of the species being used. For example, INCB3344 and PF-04136309 are potent against both human and murine CCR2, while CCX140-B has low affinity for the mouse receptor.[1][4][14]
-
In Vivo Efficacy: For in vivo experiments, the antagonist must have good oral bioavailability and favorable pharmacokinetic properties.
By carefully considering these factors and utilizing the provided experimental data and protocols, researchers can confidently select the most suitable CCR2 antagonist to advance their research.
References
- 1. researchgate.net [researchgate.net]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Whole-cell radioligand saturation binding [protocols.io]
- 14. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
Navigating the Landscape of CCR2 Inhibition: A Comparative Guide to Alternatives for JNJ-27141491
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory and autoimmune diseases, as well as in oncology. Its role in mediating the migration of monocytes and macrophages to sites of inflammation has spurred the development of numerous antagonists. JNJ-27141491 was an early frontrunner in this class of inhibitors. This guide provides a comprehensive comparison of viable alternatives to this compound, presenting key experimental data, detailed methodologies for crucial assays, and a visual representation of the underlying signaling pathway to inform and guide further research and development in this promising field.
Comparative Analysis of CCR2 Inhibitors
The following tables provide a structured overview of the in vitro potency, pharmacokinetic profiles, and clinical development status of prominent small molecule and biologic CCR2 inhibitors as alternatives to this compound.
Table 1: In Vitro Potency of CCR2 Inhibitors
| Compound | Target(s) | Assay Type | Species | IC50 (nM) | Reference(s) |
| This compound | CCR2 | Ca2+ Mobilization (hCCR2-CHO cells) | Human | 13 | [1] |
| [35S]GTPγS Binding (hCCR2-CHO membranes) | Human | 38 | [1] | ||
| Chemotaxis (Human PBMC) | Human | 97 | [1] | ||
| BMS-741672 | CCR2 | Binding | Human | 1.1 | [2] |
| Monocyte Chemotaxis | Human | 0.67 | [2] | ||
| PF-04634817 | CCR2/CCR5 | Binding (CCR2) | Human | 20.8 | N/A |
| Binding (CCR5) | Rat | 470 | N/A | ||
| MK-0812 | CCR2 | Binding (Monocytes) | Human | 4.5 | [1] |
| Functional Response (Monocytes) | Human | 3.2 | [1] | ||
| Plozalizumab (MLN1202) | CCR2 | Monoclonal Antibody | Human | N/A | N/A |
| Carlumab (CNTO888) | CCL2 | Monoclonal Antibody | Human | N/A | N/A |
| CCX140-B | CCR2 | N/A | Human | N/A | [3] |
| CCX872-B | CCR2 | N/A | Human | N/A | [4] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Table 2: Pharmacokinetic and Clinical Development Overview
| Compound | Oral Bioavailability | Half-life (t1/2) | Key Preclinical/Clinical Findings | Development Status (Highest Stage) |
| This compound | Orally active in mice | N/A | Effective in a mouse model of experimental autoimmune encephalomyelitis. | Preclinical |
| BMS-741672 | Rat: 51%, Monkey: 46% | Rat: 5.1 h (IV), Monkey: 3.2 h (IV) | Potent and orally bioavailable with improved metabolic stability over earlier compounds. | Preclinical |
| PF-04634817 | Orally active | N/A | Phase 2 trials in diabetic macular edema and diabetic nephropathy showed modest efficacy.[5][6] | Phase 2 |
| MK-0812 | Orally active | N/A | Potent and selective with in vivo activity in reducing circulating monocytes. | Preclinical |
| Plozalizumab (MLN1202) | N/A (IV administration) | N/A | Phase 2 trials in atherosclerosis and multiple sclerosis. Showed reduction in hs-CRP in atherosclerosis patients. | Phase 2 |
| Carlumab (CNTO888) | N/A (IV administration) | N/A | Phase 2 trials in various cancers. Limited efficacy observed, potentially due to increased circulating CCL2 levels.[7] | Phase 2 |
| CCX140-B | Orally active | N/A | Phase 2 trial in diabetic nephropathy demonstrated a significant reduction in urinary albumin to creatinine ratio.[3] | Phase 2 |
| CCX872-B | Orally active | N/A | Phase 1b trial in pancreatic cancer in combination with FOLFIRINOX showed promising overall survival.[4] | Phase 1b |
CCR2 Signaling Pathway
The binding of the chemokine ligand CCL2 (also known as MCP-1) to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This ultimately leads to monocyte and macrophage migration, a key process in inflammation. The diagram below illustrates the major signaling pathways activated upon CCR2 engagement.
Key Experimental Protocols
Standardized in vitro assays are fundamental for the characterization and comparison of CCR2 inhibitors. Below are detailed methodologies for three critical functional assays.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration following CCR2 activation by its ligand.
Experimental Workflow
Materials:
-
Cells: CHO cells stably expressing human CCR2 (CHO-hCCR2) or a human monocytic cell line (e.g., THP-1).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), recombinant human CCL2, test compounds, and appropriate cell culture media and buffers.
-
Equipment: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Preparation: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye. Incubate for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a solution of CCL2 (at a pre-determined EC80 concentration) into each well and continue to record the fluorescence signal over time to capture the calcium transient.
-
Data Analysis: The peak fluorescence intensity is used to determine the percent inhibition at each compound concentration relative to controls (vehicle and no CCL2). Plot the data to generate a concentration-response curve and calculate the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an inhibitor to block the directed migration of cells towards a chemoattractant gradient.
Experimental Workflow
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Reagents: Recombinant human CCL2, test compounds, cell staining/lysis buffer with a fluorescent dye (e.g., Calcein AM or CyQuant).
-
Equipment: Transwell inserts (typically with 3-5 µm pores), multi-well companion plates, fluorescence plate reader.
Procedure:
-
Cell Preparation: Resuspend cells in assay medium and pre-incubate with various concentrations of the test inhibitor or vehicle control.
-
Assay Setup: Add assay medium containing CCL2 to the lower wells of the companion plate. Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.
-
Quantification: Remove the inserts. The number of migrated cells in the lower chamber can be quantified by lysing the cells and measuring the fluorescence of a DNA-binding dye (e.g., CyQuant) or by pre-labeling the cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in the bottom well.
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Experimental Workflow
Materials:
-
Membranes: Cell membranes prepared from a cell line overexpressing human CCR2.
-
Reagents: Radioligabeled CCL2 (e.g., [¹²⁵I]-CCL2), unlabeled CCL2 (for determining non-specific binding), test compounds, and binding buffer.
-
Equipment: 96-well filter plates, vacuum manifold, scintillation counter, and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled CCL2, and serial dilutions of the test compound in binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Filtration: Transfer the contents of the plate to a filter plate and rapidly wash with ice-cold buffer using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Generate a competition binding curve by plotting the bound radioactivity as a function of the competitor concentration. Calculate the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The landscape of CCR2 inhibitors is diverse, with several promising alternatives to this compound at various stages of development. Small molecules such as BMS-741672 and MK-0812 have demonstrated high in vitro potency, while compounds like CCX140-B and CCX872-B have shown encouraging results in clinical trials for specific indications. Biologics, including plozalizumab and carlumab, offer a different therapeutic modality, although their clinical development has faced challenges. The selection of an appropriate CCR2 inhibitor for further investigation will depend on the specific therapeutic context, considering factors such as potency, selectivity, pharmacokinetic properties, and the targeted disease pathophysiology. The experimental protocols and pathway information provided in this guide offer a foundational framework for the continued evaluation and comparison of these and future CCR2-targeting therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the CCR2 Antagonist JNJ-27141491: Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the C-C chemokine receptor 2 (CCR2) antagonist, JNJ-27141491, focusing on the reproducibility of its pharmacological findings and a comparison with alternative CCR2 inhibitors. The information presented is collated from published experimental data to support researchers in their drug development and discovery efforts.
Introduction to this compound
This compound is a selective, noncompetitive, and orally active antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a key driver in the recruitment of monocytes and macrophages to sites of inflammation.[1][3] Consequently, CCR2 has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune diseases. This compound functions by potently suppressing CCR2-mediated in vitro activities, including MCP-1-induced signaling and leukocyte chemotaxis.[1][2]
Reproducibility of Findings
The primary pharmacological profile of this compound was extensively characterized in a foundational study by Buntinx et al. (2008).[1] Subsequent independent studies and commercial documentation have largely corroborated these initial findings, supporting the reproducibility of its characterization as a potent and selective CCR2 antagonist.
Data from R&D Systems, for instance, confirms its potent, noncompetitive antagonism of human CCR2 and its ability to inhibit MCP-1-induced calcium mobilization in hCCR2-CHO cells with an IC50 of 13 nM, consistent with the original report. Furthermore, a 2021 study by Messchaert et al. investigating a covalent ligand for CCR2 utilized this compound as a reference compound, implicitly validating its established mechanism of action.[4] The consistent reporting of its mechanism and potency across different sources suggests a reliable and reproducible pharmacological profile.
Quantitative Data Summary: this compound
The following table summarizes the key in vitro and in vivo pharmacological data for this compound, primarily sourced from the foundational study by Buntinx et al. (2008).
| Assay Type | Cell Line/Model | Parameter | Value | Reference |
| In Vitro | ||||
| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | IC₅₀ | 38 ± 9 nM | [2] |
| Ca²⁺ Mobilization | hCCR2-CHO cells | IC₅₀ | 13 ± 1 nM | [2] |
| Ca²⁺ Mobilization | THP-1 cells | IC₅₀ | 13 ± 2 nM | [2] |
| Ca²⁺ Mobilization | Human blood monocytes | IC₅₀ | 43 ± 4 nM | [2] |
| Chemotaxis (towards MCP-1) | Human PBMC | IC₅₀ | 97 ± 16 nM | [2] |
| ¹²⁵I-MCP-1 Binding | Human monocytes | IC₅₀ | 0.4 µM | [1] |
| In Vivo | ||||
| Monocyte/Neutrophil Recruitment | Transgenic hCCR2 knockin mice | Inhibition | Dose-dependent (5-40 mg/kg) | [1][2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Transgenic CCR2 mice | Effect | Delayed onset and reduced neurological signs (20 mg/kg) | [1][2] |
Comparison with Alternative CCR2 Antagonists
Several other small molecule and biologic CCR2 antagonists have been developed and characterized. This section provides a comparative overview of this compound and four notable alternatives: INCB3344, PF-04634817, MLN1202, and BMS-741672.
| Compound | Type | Mechanism of Action | Key In Vitro Potency (IC₅₀) | Oral Bioavailability | Key Features |
| This compound | Small Molecule | Noncompetitive Antagonist | 13-97 nM (functional assays)[1][2] | Orally active[1] | Selective for human CCR2 over rodent CCR2.[1] |
| INCB3344 | Small Molecule | Antagonist | 5.1 nM (hCCR2 binding), 3.8 nM (hCCR2 chemotaxis)[5][6] | 47% in mice[6] | Potent against both human and murine CCR2.[6][7] |
| PF-04634817 | Small Molecule | Dual CCR2/CCR5 Antagonist | 20.8 nM (rat CCR2)[8] | Orally active[8] | Dual antagonism of CCR2 and CCR5.[9][10] |
| MLN1202 | Humanized Monoclonal Antibody | Antagonist | N/A (biologic) | Intravenous infusion[11] | High specificity for CCR2; shown to reduce hsCRP in clinical trials.[11][12][13][14] |
| BMS-741672 | Small Molecule | Antagonist | 1.1 nM (binding), 0.67 nM (chemotaxis)[15] | 51% in rats, 46% in monkeys[16] | High potency and good oral bioavailability in preclinical species.[16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of CCR2 Antagonists
Caption: General experimental workflow for the in vitro characterization of CCR2 antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
Materials:
-
Cells/Membranes: CHO or HEK293 cells stably expressing human CCR2, or human monocyte membrane preparations.
-
Radioligand: ¹²⁵I-labeled human CCL2.
-
Test Compound: this compound or other antagonists.
-
Assay Buffer: Typically a Tris-based buffer with MgCl₂, CaCl₂, and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
-
-
Procedure:
-
Preparation: Dilute the cell membranes and radioligand in cold assay buffer. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled CCL2.
-
Incubate the plate, typically for 60-90 minutes at room temperature, to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀, which can then be converted to a Ki value.[17][18][19]
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by CCR2 activation.
-
Materials:
-
Cells: CCR2-expressing cells (e.g., THP-1, CHO-hCCR2).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Agonist: Recombinant human CCL2.
-
Test Compound: this compound or other antagonists.
-
Fluorescence Plate Reader (e.g., FLIPR).
-
-
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium dye in assay buffer for approximately 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compound at various concentrations and incubate for a specified period.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Add a pre-determined concentration of CCL2 (typically EC₈₀) to all wells simultaneously using the instrument's integrated pipettor.
-
Data Acquisition: Record the fluorescence intensity over time, capturing the transient increase in intracellular calcium.
-
Analysis: The peak fluorescence response is measured. Plot the inhibition of the CCL2-induced calcium flux against the concentration of the test compound to calculate the IC₅₀.[20][21]
-
In Vitro Chemotaxis Assay
This assay quantifies the ability of a CCR2 antagonist to block the directed migration of cells towards a chemoattractant gradient.
-
Materials:
-
Cells: Human monocytes, PBMCs, or a monocytic cell line like THP-1.
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: this compound or other antagonists.
-
Assay Medium: RPMI 1640 with low serum or BSA.
-
Transwell Assay Plates: Plates with inserts containing a porous membrane (e.g., 5 or 8 µm pores).
-
-
Procedure:
-
Setup: Add assay medium containing CCL2 to the lower wells of the Transwell plate.
-
Cell Preparation: Resuspend the cells in assay medium. Pre-incubate the cells with various concentrations of the test compound.
-
Cell Seeding: Add the cell suspension (containing the test compound) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for several hours (typically 2-4 hours) at 37°C in a CO₂ incubator to allow for cell migration through the porous membrane.
-
Quantification:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the stained cells in several fields of view under a microscope. Alternatively, the migrated cells in the lower chamber can be quantified using a fluorescent dye (like Calcein AM) and a plate reader.
-
-
Analysis: Calculate the percentage of inhibition of cell migration for each concentration of the test compound compared to the control (CCL2 alone). Plot the data to determine the IC₅₀.[22][23][24][25][26]
-
References
- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
- 23. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. In vitro chemotaxis assay [bio-protocol.org]
- 25. scientificlabs.co.uk [scientificlabs.co.uk]
- 26. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Safety Operating Guide
Navigating the Safe Disposal of JNJ-27141491: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like JNJ-27141491 is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential for regulatory compliance and minimizing potential risks. This guide provides a procedural framework for the safe disposal of this compound, emphasizing the importance of consulting compound-specific safety data and institutional guidelines.
Essential Disposal Principles
The primary source of information for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS). For this compound, researchers must obtain the SDS from the supplier. In the absence of a specific SDS, general best practices for the disposal of chemical and pharmaceutical waste must be followed in consultation with the institution's Environmental Health and Safety (EHS) department.
Quantitative Data for Disposal Request
Accurate documentation is crucial for proper waste disposal. The following table outlines the essential information to be provided to your institution's EHS department for the disposal of this compound.
| Information Required | Description | Example |
| Chemical Name | Full chemical name and any common names or internal identifiers. | This compound |
| CAS Number | The unique Chemical Abstracts Service registry number. | 871313-59-6 |
| Chemical Formula | The molecular formula of the compound. | C₁₇H₁₅F₂N₃O₃S |
| Molecular Weight | The molecular weight of the compound. | 379.38 g/mol |
| Physical State | The physical form of the waste (e.g., solid, liquid, semi-solid). | Solid |
| Quantity | The total amount of waste to be disposed of (mass or volume). | 50 mg |
| Solvent/Matrix | If in solution, the solvent(s) and their approximate concentrations. | 10 mg in 1 mL DMSO |
| Hazards | Known hazards associated with the compound (e.g., toxic, flammable, corrosive), as per the SDS. | Refer to Safety Data Sheet (SDS) |
| Contaminants | Any other chemicals or materials mixed with the primary waste. | None |
| Container Type | The type of container the waste is in (e.g., glass vial, plastic bottle). | 2 mL glass vial |
| Location | The specific laboratory or storage area where the waste is located. | Building A, Room 123, Flammable Cabinet |
| Contact Person | The name and contact information of the individual responsible for the waste. | Dr. Jane Doe, x5-1234 |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound, from initial identification to final removal by EHS.
General Experimental Protocol for Chemical Waste Disposal
While a specific protocol for this compound is not available, the following general procedure, based on standard laboratory safety practices, should be followed. This protocol should be adapted to comply with the specific requirements of your institution's EHS department.
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be kept closed except when adding waste.
-
Ensure the container is in secondary containment to prevent spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date accumulation started and the hazard characteristics as identified in the SDS.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and sources of ignition or reaction.
-
-
Disposal Request:
-
Once the container is full or the waste is ready for disposal, complete a hazardous waste pickup request form as provided by your EHS department.
-
Provide all the necessary information as outlined in the "Quantitative Data for Disposal Request" table.
-
-
Decontamination:
-
After the waste has been prepared for disposal, decontaminate the work area and any equipment used.
-
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and strictly adhere to the hazardous waste disposal procedures established by your institution and local regulations.
Essential Safety and Handling of JNJ-27141491: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like JNJ-27141491 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines personal protective equipment (PPE) and handling protocols based on general best practices for research chemicals of unknown toxicity. These procedural steps are designed to mitigate potential risks and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE) Recommendations
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder form or creating solutions. A suitable respirator may be necessary for large quantities or if adequate ventilation is not available.[1][2] | To avoid inhalation of dust or aerosols.[1][2] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
Standard Operating Procedures for Handling this compound
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Work in a designated and well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][2]
-
Ensure that a safety shower and eyewash station are readily accessible.[1][2]
-
Before handling, visually inspect the container for any damage or leaks.
2. Donning of Personal Protective Equipment (PPE):
-
Wear a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses with side shields or goggles.
-
Wear chemically resistant gloves. Check gloves for any tears or punctures before use.
3. Handling the Compound:
-
When handling the solid form, avoid creating dust.
-
If preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Keep containers of the compound closed when not in use.
4. Post-Handling Procedures:
-
After handling, remove gloves and wash hands thoroughly with soap and water.
-
Clean the work area to remove any potential contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Compound: Dispose of unused or waste this compound in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagram illustrates the logical workflow for working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
